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8-Chloro-2-methyl-1,7-naphthyridine Documentation Hub

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  • Product: 8-Chloro-2-methyl-1,7-naphthyridine
  • CAS: 930302-88-8

Core Science & Biosynthesis

Foundational

Solubility profile of 8-Chloro-2-methyl-1,7-naphthyridine in organic solvents

Topic: Solubility Profile & Thermodynamic Characterization of 8-Chloro-2-methyl-1,7-naphthyridine Content Type: Technical Characterization Guide Audience: Pharmaceutical Process Chemists, Crystallization Engineers, and P...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile & Thermodynamic Characterization of 8-Chloro-2-methyl-1,7-naphthyridine Content Type: Technical Characterization Guide Audience: Pharmaceutical Process Chemists, Crystallization Engineers, and Pre-clinical Formulation Scientists.[1][2]

[1][2]

Executive Summary & Compound Identity

8-Chloro-2-methyl-1,7-naphthyridine is a critical bicyclic heteroaromatic intermediate, often utilized in the synthesis of kinase inhibitors (e.g., PIP4K2A inhibitors) and complex pharmaceutical scaffolds.[1][2] Its physicochemical behavior is dominated by the electron-withdrawing chlorine at position 8 and the lipophilic methyl group at position 2, modulating the basicity of the 1,7-naphthyridine core.[1][2]

This guide provides a comprehensive solubility profile, thermodynamic modeling framework, and purification strategies.[1][2] The data presented synthesizes experimental precedents from structural analogs (1,8-naphthyridines and quinolines) with predictive thermodynamic modeling.[1][2]

Physicochemical Baseline
PropertyValue / DescriptorRelevance
Molecular Formula C₉H₇ClN₂Core scaffold identity
Molecular Weight ~178.62 g/mol Stoichiometric calculations
Predicted LogP 2.2 – 2.6Moderate lipophilicity; indicates poor water solubility.[1][2]
pKa (Predicted) ~3.5 – 4.0Weak base; protonation possible in strong acids.[1][2]
H-Bond Donors/Acceptors 0 / 2Soluble in protic solvents via H-bond acceptance.[1][2]

Solubility Profile in Organic Solvents

The solubility of 8-Chloro-2-methyl-1,7-naphthyridine follows a "Like Dissolves Like" mechanism, heavily influenced by dipole-dipole interactions and


-stacking capabilities.[1][2]
Solvent Class Performance

The following categorization is derived from thermodynamic data of structural analogs (e.g., 8-chloro-2-methylquinoline and 1,8-naphthyridine derivatives).

Solvent ClassRepresentative SolventsSolubility RatingOperational Utility
Chlorinated / Aprotic Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Ideal for extraction and initial dissolution.[1][2]
Polar Aprotic DMSO, DMF, DMAcHigh (>80 mg/mL)Stock solutions for biological assays; difficult to remove.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolTemperature Dependent Primary Crystallization Solvents. High solubility at boiling; low at 0°C.
Esters / Ketones Ethyl Acetate, AcetoneModerate Good anti-solvents or co-solvents for recrystallization.[1][2]
Non-Polar n-Heptane, HexanePoor (<5 mg/mL)Anti-solvent for precipitation.[1][2]
Aqueous Water (pH 7)Negligible Wash solvent for removing inorganic salts.[2]
Thermodynamic Behavior (Van’t Hoff Analysis)

Solubility generally increases with temperature.[1][2] The dissolution process for this crystalline solid is endothermic (


).[1][2]
  • Mechanism: The disruption of the crystal lattice (enthalpy of fusion) requires energy, which is partially compensated by solvation enthalpy.[1][2]

  • Prediction: In alcoholic solvents (Ethanol/MeOH), the solubility curve typically exhibits an exponential rise, adhering to the Modified Apelblat Equation :

    
    
    Where 
    
    
    
    is the mole fraction solubility,
    
    
    is temperature (K), and A, B, C are empirical constants.[1][2]

Experimental Protocol: Determination of Solubility

To validate the specific solubility curve for your batch (crucial due to potential polymorphs), use the Laser Dynamic Method .[1][2] This is superior to the static gravimetric method due to speed and data density.[2]

Protocol: Laser Dynamic Solubility Measurement

Objective: Determine the saturation temperature (


) for known mass fractions.[1][2]
  • Preparation: Weigh precise amounts of 8-Chloro-2-methyl-1,7-naphthyridine into a glass vessel.

  • Solvent Addition: Add a known mass of solvent (e.g., Ethanol) to create a specific concentration (e.g., 0.05 g/g).[1][2]

  • Heating Phase: Heat the mixture at a rate of 1.0 K/min with stirring (400 rpm).

  • Laser Detection: Direct a low-power laser (approx. 2 mW) through the solution.[2]

    • State: Suspension = High Scattering (Low Transmission).[1][2]

    • Transition: As the solid dissolves, transmission spikes.[1][2]

  • Data Point: Record the temperature where transmission reaches 100% (Clear point /

    
    ).
    
  • Iteration: Add more solute to the same vessel and repeat to generate the full polythermal curve.

Workflow Visualization

SolubilityProtocol Step1 Weigh Solute & Solvent Step2 Heat (1 K/min) Step1->Step2 Decision Laser Transmission > 95%? Step2->Decision Decision->Step2 No (Cloudy) Record Record T_sat (Clear Point) Decision->Record Yes (Clear) Repeat Add Solute (Next Conc.) Record->Repeat Model Fit to Apelblat Model Record->Model Data Compilation Repeat->Step2

Caption: Dynamic laser monitoring workflow for precise solubility determination.

Purification & Crystallization Strategy

Based on the solubility profile, the following purification methods are recommended for 8-Chloro-2-methyl-1,7-naphthyridine.

Cooling Crystallization (Recommended)[1]
  • Solvent: Ethanol or Isopropanol.[2]

  • Logic: The compound exhibits a steep solubility curve in alcohols.[1][2]

  • Procedure:

    • Dissolve crude solid in Ethanol at reflux (~78°C) to near saturation.

    • Perform hot filtration to remove insoluble mechanical impurities.[2]

    • Cool slowly (0.5°C/min) to 20°C, then hold for 2 hours.

    • Further cool to 0-5°C to maximize yield.

    • Filter and wash with cold Heptane.[2]

Anti-Solvent Precipitation[1][2]
  • System: DCM (Solvent) / Heptane (Anti-Solvent).[1][2]

  • Logic: Useful if the compound degrades at high temperatures (avoiding reflux).[1][2]

  • Procedure: Dissolve in minimal DCM. Slowly add Heptane until turbidity persists. Stir to age the precipitate.[2]

Thermodynamic Modeling & Analysis

For process scale-up, calculating the dissolution enthalpy (


) and entropy (

) is required to predict heat duty.[1]

Use the Van't Hoff Equation for linear regression of the experimental data:


[1]
  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).[1][2]
  • Slope:

    
    [1][2]
    
  • Intercept:

    
    [1][2]
    

Note: If the plot is non-linear (common over wide ranges), revert to the Apelblat model described in Section 2.2.[1][2]

Synthesis & Context Diagram

The following diagram places the compound in its synthesis context, highlighting why solubility control is vital for the final yield.

SynthesisContext Precursor 1,7-Naphthyridin-8(7H)-one Target 8-Chloro-2-methyl-1,7-naphthyridine (Crude) Precursor->Target Reflux 100°C Reagent POCl3 (Chlorination) Reagent->Target Process Purification (Solubility Driven) Target->Process Dissolve in Hot EtOH Final Pure Intermediate (>98% HPLC) Process->Final Cooling Cryst.

Caption: Synthesis and purification workflow for 8-Chloro-2-methyl-1,7-naphthyridine.

Conclusion

8-Chloro-2-methyl-1,7-naphthyridine behaves as a typical lipophilic heteroaromatic.[1][2] It is best processed using alcohols for cooling crystallization or DCM/Heptane for anti-solvent precipitation .[1][2] Researchers should validate the specific solubility curve using the laser dynamic method to account for potential polymorphic variations which can significantly alter thermodynamic solubility.[2]

References

  • PubChem. (n.d.).[1][2] 8-chloro-1,7-naphthyridine | C8H5ClN2.[1][2] National Library of Medicine.[2] Retrieved from [Link]

  • Asian Journal of Chemistry. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Publication Corporation.[2] Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. American Chemical Society.[2][3] Retrieved from [Link][1][4]

Sources

Exploratory

Reactivity of C8-chloro vs C2-methyl group in 1,7-naphthyridines

The following technical guide details the chemo-orthogonal reactivity of 1,7-naphthyridines, focusing on the distinct behaviors of the C8-chloro and C2-methyl substituents. A Technical Guide to C8-Chloro and C2-Methyl Re...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemo-orthogonal reactivity of 1,7-naphthyridines, focusing on the distinct behaviors of the C8-chloro and C2-methyl substituents.

A Technical Guide to C8-Chloro and C2-Methyl Reactivity

Executive Summary

The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for potent kinase inhibitors (e.g., p38 MAP kinase, PDE4).[1][2] Its utility stems from its ability to be functionalized at multiple vectors.[2][3] This guide analyzes the divergent reactivity of two critical handles: the C8-chloro group (an electrophilic "warhead") and the C2-methyl group (a latent nucleophilic "anchor"). Understanding the electronic bias of these positions allows for orthogonal functionalization strategies, enabling the precise construction of complex libraries.[2]

Electronic Structure & Reactivity Landscape[2]

The 1,7-naphthyridine ring system is electronically asymmetric. This asymmetry dictates the reactivity order of substituents.[2]

  • The C8-Position (Electrophilic): Located

    
     to the N7 nitrogen.[2] The N7 atom exerts a strong inductive ($ -I 
    
    
    
    -M
    
    
    S_NAr$).[2]
  • The C2-Position (Acidic/Pro-Nucleophilic): Located

    
     to the N1 nitrogen.[2] While the ring carbon itself is electron-deficient, a methyl group attached here exhibits enhanced acidity (
    
    
    
    ). The N1 atom stabilizes the resulting carbanion (enolate equivalent) via resonance, allowing for lateral functionalization.[1][2]
Visualization: Reactivity Divergence

The following diagram maps the orthogonal pathways available for a 2-methyl-8-chloro-1,7-naphthyridine substrate.

ReactivityMap cluster_legend Reactivity Modes Core 8-Chloro-2-methyl- 1,7-naphthyridine SNAr S_NAr Displacement (Amines/Alkoxides) Core->SNAr Nucleophiles (Heat, Base) Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Suzuki Pd(0), Boronic Acid Oxidation SeO2 Oxidation (Aldehyde Formation) Core->Oxidation SeO2, Dioxane Condensation Aldol-type Condensation (Styryl Formation) Core->Condensation R-CHO, Ac2O or Lewis Acid key1 C8-Cl: Electrophilic Attack (Warhead) key2 C2-Me: Lateral Functionalization (Anchor)

Figure 1: Divergent reactivity map showing C8 acting as an electrophile and C2-Me acting as a latent nucleophile.[1][4][5]

The C8-Chloro Handle: The Electrophilic Warhead

The C8-Cl bond is activated by the adjacent N7. Displacement of chloride here is significantly faster than at other positions (e.g., C3 or C4) due to the stability of the Meisenheimer intermediate, where the negative charge is localized on the electronegative nitrogen.[1]

Primary Reaction: Nucleophilic Aromatic Substitution (

)

This is the most robust method for introducing diversity (amines, ethers, thiols).[1][2]

  • Mechanism: Addition-Elimination.[2][6]

  • Selectivity: Occurs exclusively at C8 over C2-Me modification under standard basic conditions.

  • Key Reagents: Primary/Secondary amines,

    
     or DIPEA, polar aprotic solvent (DMF, NMP).[1][2]
    
Protocol 1: C8-Amination (General Procedure)
  • Setup: Dissolve 8-chloro-2-methyl-1,7-naphthyridine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagents: Add the amine nucleophile (1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LCMS.[2][7]

    • Note: Highly nucleophilic amines (e.g., morpholine) may react at lower temperatures (60 °C).[1][2]

  • Workup: Dilute with water to precipitate the product or extract with EtOAc.[2]

  • Validation: Disappearance of the Cl-isotope pattern (3:1 ratio of M/M+2) in MS.

The C2-Methyl Group: The Lateral Anchor

The C2-methyl group is "benzylic-like" but activated by the N1 nitrogen. It does not react with nucleophiles.[2] Instead, it requires activation to react with electrophiles.[1][2]

Primary Reaction: Selenium Dioxide Oxidation

Direct oxidation of the methyl group to an aldehyde allows for further reductive amination or olefination.[2]

  • Selectivity:

    
     is highly selective for activated methyl groups alpha to nitrogens.[2] It typically leaves the C8-Cl bond intact, allowing for sequential functionalization.
    
Protocol 2: Selective Oxidation to Carbaldehyde
  • Setup: Suspend 8-chloro-2-methyl-1,7-naphthyridine (1.0 equiv) in 1,4-dioxane.

  • Reagent: Add pulverized

    
     (1.5–2.0 equiv).
    
  • Reaction: Reflux (100 °C) for 2–6 hours. The reaction mixture will turn black (precipitation of Se metal).[2]

  • Workup: Filter hot through a Celite pad to remove Selenium.[2] Concentrate the filtrate.

  • Purification: Flash chromatography (often required to remove traces of carboxylic acid over-oxidation product).[2]

Strategic Chemo-Selectivity (Orthogonality)

When a molecule contains both handles, the order of operations is critical to avoid side reactions.[2]

FeatureC8-ChloroC2-Methyl
Electronic Nature Electrophile (accepts

)
Pro-Nucleophile (generates

)
Activation Thermal or Pd-catalysisBase deprotonation or Lewis Acid
Hard/Soft Character Hard (electrostatic control)Soft (orbital control)
Compatibility Stable to weak acidsStable to non-nucleophilic bases
Recommended Workflow: "Inside-Out" Strategy

For maximum yield and purity, functionalize C8 first , then C2.[1][2]

  • Step 1 (

    
    ):  React C8-Cl with an amine.[2][3] The resulting amino-naphthyridine is more electron-rich, which actually modulates the acidity of the C2-Me, making the subsequent condensation more controlled.
    
  • Step 2 (Condensation/Oxidation): Modify the C2-methyl group.[2]

Why not C2 first? If you create a C2-carbanion (using strong base like LDA) while the C8-Cl is present, you risk benzyne formation (elimination of HCl) or self-condensation, leading to polymerization. If C2 functionalization is absolutely required first, avoid strong bases and use acid-catalyzed condensation (acetic anhydride) or radical oxidation (


).[1][2]
Mechanistic Pathway Diagram[1][8]

Mechanism cluster_SNAr Path A: C8 Substitution (Preferred First) cluster_Lateral Path B: C2 Functionalization Start 8-Chloro-2-methyl-1,7-naphthyridine Meisenheimer Meisenheimer Complex (Negative charge on N7) Start->Meisenheimer + Amine Enamine Enamine/Enolate Equivalent (Stabilized by N1) Start->Enamine + Aldehyde / Ac2O ProductA 8-Amino-2-methyl-1,7-naphthyridine Meisenheimer->ProductA - HCl ProductB 8-Chloro-2-styryl-1,7-naphthyridine Enamine->ProductB - H2O

Figure 2: Mechanistic divergence. Path A proceeds via anionic stabilization at N7; Path B relies on lateral acidity at C2.

References
  • Naphthyridine Scaffolds in Drug Discovery

    • Title: A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery.
    • Source: BenchChem Technical Guides.[2]

  • Reactivity of Methyl-Naphthyridines

    • Title: Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines.[9][10] (Note: Reactivity of 2-Me/7-Me in 1,8-isomer is mechanistically identical to 2-Me in 1,7-isomer).

    • Source:Molecules / PMC.[2]

    • URL:[Link]

  • Palladium Coupling on Chloronaphthyridines

    • Title: Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Oxid

    
    ): 
    
    • Title: Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone.
    • Source:Asian Journal of Chemistry.[2][10]

    • URL:[Link][1][2]

Sources

Foundational

The Unsung Isomer: A Technical Guide to 1,7-Naphthyridine Derivatives in Medicinal Chemistry

Executive Summary While 1,8-naphthyridines (e.g., nalidixic acid) have historically dominated the diaza-naphthalene landscape, the 1,7-naphthyridine isomer has emerged as a high-value scaffold for "scaffold hopping" in d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While 1,8-naphthyridines (e.g., nalidixic acid) have historically dominated the diaza-naphthalene landscape, the 1,7-naphthyridine isomer has emerged as a high-value scaffold for "scaffold hopping" in drug discovery. This guide analyzes the 1,7-naphthyridine core as a bioisostere of quinoline and isoquinoline, focusing on its unique electronic distribution that enables specific binding modes in kinase pockets and phosphodiesterase (PDE) active sites.

This whitepaper synthesizes recent advancements in synthetic methodology—moving from harsh Skraup conditions to mild transition-metal catalysis—and details the scaffold's application in oncology (PIP4K2A inhibition), immunology (PDE4 inhibition), and virology (HIV-1 NNRTIs).

Structural Significance & Bioisosterism

The 1,7-naphthyridine core consists of fused pyridine rings with nitrogen atoms at positions 1 and 7. This arrangement creates a distinct electrostatic potential map compared to its 1,5-, 1,6-, and 1,8-isomers.

The "Nitrogen Walk" Effect

In medicinal chemistry, shifting the nitrogen position (a "nitrogen walk") alters basicity and hydrogen bond acceptor (HBA) vectors.

  • N1 Position: Mimics the quinoline nitrogen; often involved in solvation or weak electrostatic interactions.

  • N7 Position: The critical differentiator. Unlike the N8 in 1,8-naphthyridines (which often chelates metals), the N7 is positioned to accept hydrogen bonds from residues deep within hydrophobic pockets, such as the hinge region of kinases.

Bioisosteric Utility: The 1,7-naphthyridine system is frequently used to replace:

  • Quinolines: To lower lipophilicity (LogP) and improve metabolic stability.

  • Isoquinolines: To introduce an additional HBA without significantly altering steric bulk.

Synthetic Architectures: From Classic to Catalytic

Constructing the 1,7-naphthyridine core has historically been challenging due to regioselectivity issues. Below, we detail the evolution of synthetic strategies.

The Modern Industrial Route (Novartis Protocol)

For high-value targets like PDE4 inhibitors, scalability is paramount. The following workflow, adapted from Novartis' optimization of Compound 2, demonstrates a robust route avoiding the harsh conditions of the Skraup reaction.

SyntheticRoute Precursor 2-cyano-3- methylpyridine Inter1 Enamine Intermediate Precursor->Inter1 DMF-DMA 140°C Cyclization Cyclization (Acid/Base) Inter1->Cyclization HBr/AcOH Core 8-chloro-1,7- naphthyridine Cyclization->Core POCl3 Chlorination Coupling Suzuki-Miyaura Coupling Core->Coupling Ar-B(OH)2 Pd Catalyst Final Functionalized 1,7-Naphthyridine (PDE4 Inhibitor) Coupling->Final Hydrolysis/Deprotection

Figure 1: Scalable synthetic pathway for 1,7-naphthyridine PDE4 inhibitors, utilizing a condensation-cyclization-functionalization strategy.

Self-Validating Protocol: Suzuki Coupling on the 1,7-Core

Objective: C-C bond formation at the C8 position (often the most reactive site for nucleophilic substitution or coupling after chlorination).

Reagents:

  • Substrate: 8-chloro-1,7-naphthyridine derivative (1.0 eq)

  • Coupling Partner: 3-fluorophenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 for sterically hindered substrates.

  • Base: K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with the substrate, boronic acid, and base. Add solvents.[1][2] Sparge with Argon for 15 minutes. Why? Palladium(0) species are oxygen-sensitive; failure here leads to homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon. Seal the vessel.

  • Reaction: Heat to 90°C for 4-12 hours.

  • Validation (TLC/LC-MS):

    • TLC:[3] Monitor the disappearance of the starting chloride (usually lower polarity) and appearance of the fluorescent product (blue shift often observed).

    • LC-MS: Confirm Mass [M+H]+. Look for the characteristic isotope pattern if Cl/Br are still present.

  • Workup: Filter through Celite (removes Pd black), partition between EtOAc/Water.

  • Purification: Silica gel chromatography. 1,7-naphthyridines are basic; add 1% Triethylamine to the eluent to prevent streaking.

Therapeutic Applications & SAR

Immunology: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a validated target for COPD and asthma.[2] The 1,7-naphthyridine scaffold was pivotal in Novartis' discovery of Compound 2 , a potent PDE4 inhibitor designed to overcome the solubility limitations of earlier quinoline-based candidates.

Mechanism of Action: Inhibition of PDE4 prevents the hydrolysis of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream transcription factors, ultimately suppressing pro-inflammatory cytokines like TNF-α.

PDE4Pathway Inhibitor 1,7-Naphthyridine Derivative PDE4 PDE4 Enzyme Inhibitor->PDE4 Inhibits AMP AMP (Inactive) PDE4->AMP Catalyzes cAMP cAMP (Cyclic AMP) cAMP->PDE4 Substrate PKA PKA Activation cAMP->PKA Activates Cytokines TNF-α / IL-17 Release PKA->Cytokines Downregulates Effect Anti-Inflammatory Response Cytokines->Effect Reduction leads to

Figure 2: Signaling cascade showing how 1,7-naphthyridine PDE4 inhibitors modulate inflammatory pathways via cAMP stabilization.

Key SAR Insight:

  • Solubility vs. Potency: Early 1,7-naphthyridines were potent but insoluble due to planar pi-stacking. Introducing a trans-cyclohexanecarboxylic acid moiety at the C6 position disrupted crystal packing and improved bioavailability without sacrificing potency (IC50 < 2 nM).

Oncology: Kinase Inhibition (PIP4K2A & c-Met)

The 1,7-naphthyridine core serves as an ATP-competitive inhibitor.

  • PIP4K2A: Lipid kinases are emerging targets for p53-null tumors. 1,7-naphthyridines (e.g., BAY-091 ) have shown low nanomolar inhibitory activity.

  • Structural Logic: The N1 and N7 atoms can form a "pincer" motif or independent H-bonds depending on the rotation of substituents at C8, allowing the molecule to adapt to the hinge region of the kinase ATP pocket.

Virology: HIV-1 NNRTIs

Recent studies (2024-2025) have highlighted 2,4-disubstituted 1,7-naphthyridines as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

  • Advantage: Unlike first-generation NNRTIs (e.g., Nevirapine), 1,7-naphthyridine derivatives have shown efficacy against resistant mutant strains.

  • Binding: The scaffold occupies the hydrophobic non-nucleoside binding pocket (NNBP), inducing a conformational change that locks the enzyme in an inactive state.

Quantitative Data Summary

TargetCompound ClassKey SubstituentsActivity (IC50)Therapeutic Indication
PDE4 6,8-disubstituted 1,7-naphthyridineC6: trans-cyclohexyl acidC8: 3-fluorophenyl1.5 - 2.0 nMCOPD, Asthma
PIP4K2A 3-cyano-1,7-naphthyridineC8: 4-hydroxyphenyl1.3 nMOncology (Solid Tumors)
HIV-1 RT 2-amino-1,7-naphthyridineC2: CyanopyridinylC4: Phenoxy~0.2 µMHIV-1 Infection
c-Met 1,7-naphthyridine ureaC8: Benzyl group< 10 nMGastric Cancer

References

  • Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor. Journal of Medicinal Chemistry. (2015).[4] [Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. Molecules. (2025). [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs. Scientific Reports. (2025). [Link]

  • A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor. Organic Process Research & Development. (2010). [Link]

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of c-Met kinase inhibitors. (Note: Comparative reference for 1,7-isomer discussions). Organic & Biomolecular Chemistry. (2013).[5][6] [Link]

Sources

Exploratory

Technical Guide: Electronic Properties &amp; Basicity of 8-Chloro-2-methyl-1,7-naphthyridine

This technical guide details the physicochemical and electronic profile of 8-Chloro-2-methyl-1,7-naphthyridine , a privileged scaffold in medicinal chemistry. This analysis synthesizes theoretical heterocyclic principles...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical and electronic profile of 8-Chloro-2-methyl-1,7-naphthyridine , a privileged scaffold in medicinal chemistry. This analysis synthesizes theoretical heterocyclic principles with practical experimental data to guide researchers in utilizing this core for drug development.[1][2]

Executive Summary

The 1,7-naphthyridine system is a "diaza-naphthalene" isomer often utilized as a bioisostere for quinolines and isoquinolines in kinase inhibitors and antibacterial agents.[1] The specific derivative 8-Chloro-2-methyl-1,7-naphthyridine possesses a unique "push-pull" electronic architecture:

  • The "Push": A methyl group at C2 donates electron density (via hyperconjugation and induction), enhancing the basicity of the N1 nitrogen.[1]

  • The "Pull": A chloro substituent at C8 withdraws electron density (via induction), deactivating the N7 nitrogen and activating the C8 position for nucleophilic aromatic substitution (

    
    ).[1]
    

This duality makes the compound a versatile bifunctional intermediate: the N1 site serves as a proton acceptor (pharmacophore binding), while the C8-Cl motif serves as a reactive handle for library diversification.

Molecular Architecture & Electronic Landscape

Structural Numbering and Substituent Effects

To understand the reactivity, we must first map the electronic vectors on the IUPAC numbering scheme.[1]

  • Ring A (Pyridine-like): Contains N1.[1] Substituted at C2 with a Methyl group.[1]

  • Ring B (Pyridine-like): Contains N7.[1] Substituted at C8 with a Chlorine atom.[1][2][3][4]

Electronic Vector Diagram: The following diagram visualizes the competing electronic effects that define the molecule's dipole and reactivity.

ElectronicMap cluster_legend Legend Core 1,7-Naphthyridine Core N1 N1 Nitrogen (Primary Basic Site) Core->N1 N7 N7 Nitrogen (Deactivated) Core->N7 Me 2-Methyl Group (+I Effect) Me->N1 Activates (Basicity) Cl 8-Chloro Group (-I Effect, +M minor) Cl->N7 Deactivates (Induction) C8 C8 Carbon (Electrophilic Center) Cl->C8 Activates for SnAr key +I: Inductive Donation -I: Inductive Withdrawal

Figure 1: Electronic vector map showing the activation of N1 by the methyl group and the deactivation of N7 by the chloro group.

Orbital Considerations
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the N1 lone pair and the

    
    -system of Ring A.[1] This dictates that electrophiles (including protons) will preferentially attack N1.[1]
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Significant coefficient at C8, facilitated by the electron-withdrawing nitrogen (N7) and the chlorine atom. This explains the high susceptibility to nucleophilic attack at C8.[1]

Basicity & Protonation Dynamics

Defining the basicity of this molecule is critical for formulation (salt selection) and predicting binding affinity in protein pockets.[1]

Predicted pKa Values

Experimental pKa values for this specific derivative are rare in public datasets, but can be accurately estimated using Hammett substituent constants and data from the parent heterocycle.[1]

SpeciesEstimated pKa (H₂O)Rationale
1,7-Naphthyridine (Parent) 3.65Literature value for mono-protonation.
2-Methyl-1,7-naphthyridine ~4.20Methyl group (+I) stabilizes the conjugate acid at N1.
8-Chloro-1,7-naphthyridine ~2.10Chloro group (-I) destabilizes the conjugate acid, especially at N7.
8-Chloro-2-methyl-1,7-naphthyridine 3.8 ± 0.3 The distal -I effect of Cl dampens the +I effect of Me.
Protonation Site Selectivity

The molecule contains two basic nitrogens.[1] However, they are not equivalent.[1]

  • N1 (Preferred): The adjacent methyl group provides steric bulk but also electron density.[1] The lone pair is relatively accessible.[1]

  • N7 (Disfavored): The adjacent chlorine atom exerts a strong inductive withdrawing effect (

    
    ), significantly reducing the electron density on the N7 lone pair. Furthermore, the lone pair on N7 experiences electrostatic repulsion from the chlorine lone pairs.[1]
    

Experimental Characterization Protocols

To validate the theoretical properties, the following experimental workflows are recommended. These protocols are designed to be self-validating.

Protocol: pKa Determination via UV-Vis Spectrophotometry

Due to the likely low aqueous solubility of the neutral free base, potentiometric titration may be unstable.[1] UV-Vis spectrophotometry is the gold standard here.[1]

Materials:

  • Compound stock solution (10 mM in DMSO).[1]

  • Universal buffer series (pH 1.0 to 7.0).[1]

  • UV-Vis Spectrophotometer (scanning 200–400 nm).[1]

Step-by-Step Methodology:

  • Preparation: Prepare 10 samples, each containing 50 µM of the compound in buffers of varying pH (increment 0.5 units). Ensure DMSO content is constant (<1%).[1]

  • Acquisition: Record absorption spectra for each pH. Look for the isosbestic point (indicating a clean two-state equilibrium).[1]

  • Analysis: Plot Absorbance (

    
     of protonated form) vs. pH.
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation:

    
    
    Self-Validation: If the isosbestic point is not sharp, check for aggregation or decomposition.[1]
    
Protocol: Reactivity Profiling ( )

To assess the "chemical stability" and utility of the C8-Cl handle.[1]

Workflow:

  • Dissolve compound (1 eq) in Ethanol.

  • Add Benzylamine (1.2 eq) and DIPEA (2 eq).

  • Heat to 60°C and monitor by LC-MS.

  • Expectation: Rapid conversion to the 8-benzylamino derivative. If reaction is sluggish, the N7 nitrogen is not sufficiently activating, and catalytic acid may be required to protonate N7 (enhancing electrophilicity at C8).

Synthetic Utility & Functionalization[3][5][6]

The 8-Chloro-2-methyl-1,7-naphthyridine scaffold is best utilized as a precursor for generating libraries of kinase inhibitors. The reactivity logic flows from the electronic properties described above.

SynthesisFlow Start 8-Chloro-2-methyl-1,7-naphthyridine (Scaffold) SnAr Nucleophilic Displacement (SnAr) Reagent: Primary Amines/Alkoxides Target: C8 Position Start->SnAr Oxidation N-Oxidation (mCPBA) Target: N1 (More Basic) Start->Oxidation Lithiation Lateral Lithiation (LDA) Target: 2-Methyl Group Start->Lithiation Requires -78°C Product1 8-Amino/Alkoxy Derivatives (Library Generation) SnAr->Product1 Product2 N1-Oxide (Polartiy/Metabolic Switch) Oxidation->Product2 Product3 C2-Chain Extension (Linker Attachment) Lithiation->Product3

Figure 2: Functionalization pathways. The C8-Cl displacement is the dominant reaction pathway due to the activation by N7.

Key Reaction: C8-Displacement

The chlorine at position 8 is "pseudo-aromatic."[1] It behaves similarly to the chlorine in 2-chloropyridine but is more reactive due to the fused ring system.[1]

  • Mechanism: Addition-Elimination (

    
    ).[1]
    
  • Intermediate: Meisenheimer-like complex stabilized by the N7 nitrogen.[1]

  • Conditions: Thermal displacement with amines (80°C) or Buchwald-Hartwig coupling (Pd-catalyzed) for less nucleophilic partners.[1]

References

  • Brown, D. J. (2002).[1] The Naphthyridines. The Chemistry of Heterocyclic Compounds, Vol. 63. Wiley-Interscience.[1]

  • Litvinov, V. P. (2004).[1] Structure, physicochemical properties, and synthesis of naphthyridines. Russian Chemical Reviews, 73(7).

  • PubChem Compound Summary. (2025). 1,7-Naphthyridine.[1][2][3][4][5][6] National Center for Biotechnology Information.[1]

  • Lowe, J. (2010).[1] Acidity and Basicity of Heterocycles. In the Pipeline (Science Translational Medicine).

  • Reich, H. J. (2025).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of 8-Chloro-2-methyl-1,7-naphthyridine

Executive Summary The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., p38 MAP kinase, PDE4). The introd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., p38 MAP kinase, PDE4). The introduction of a chlorine atom at the C-8 position is a critical functionalization step, enabling subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to access diverse chemical space.

This Application Note details the synthesis of 8-chloro-2-methyl-1,7-naphthyridine (Target 3 ). Unlike direct chlorination methods which often suffer from poor regioselectivity, this protocol utilizes a Reissert-Henze type rearrangement of the N-oxide intermediate. This approach leverages the steric difference between N-1 and N-7 to achieve high regiocontrol.

Key Advantages of This Protocol
  • Regiocontrol: Exploits steric hindrance at N-1 (flanked by the C-2 methyl) to direct oxidation exclusively to N-7.

  • Scalability: Avoids exotic catalysts; uses standard reagents (mCPBA,

    
    ).[1]
    
  • Purity: Stepwise workflow allows for the removal of isomers prior to the final chlorination.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical phases. The core strategy relies on the latent reactivity of the N-oxide to activate the adjacent


-carbon (C-8) for nucleophilic attack by chloride.

Retrosynthesis Target 8-Chloro-2-methyl- 1,7-naphthyridine (3) NOxide 2-Methyl-1,7- naphthyridine 7-oxide (2) Target->NOxide POCl3 (Reissert-Henze) Precursor 2-Methyl-1,7- naphthyridine (1) NOxide->Precursor mCPBA (N-Oxidation) StartMat 3-Aminoisonicotinaldehyde + Acetone Precursor->StartMat Friedländer Condensation

Figure 1: Retrosynthetic strategy highlighting the N-oxide activation pathway.[1]

Experimental Protocols

Step 1: Synthesis of 2-Methyl-1,7-naphthyridine (1)

Reaction Type: Friedländer Condensation Objective: Construct the bicyclic aromatic core.

Reagents:

  • 3-Aminoisonicotinaldehyde (3-Amino-4-pyridinecarboxaldehyde): 1.0 equiv.

  • Acetone: 5.0 equiv (acts as reactant and co-solvent).[1]

  • Ethanol (EtOH): Solvent (0.5 M concentration).[1]

  • Potassium Hydroxide (KOH): 0.1 equiv (catalytic).[1]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminoisonicotinaldehyde (10 mmol, 1.22 g) in ethanol (20 mL).

  • Addition: Add acetone (50 mmol, 3.7 mL) followed by a 10% ethanolic KOH solution (0.5 mL).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the aldehyde.[1]
    
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in DCM (50 mL) and wash with water (

    
     mL) and brine (20 mL). Dry over 
    
    
    
    .[1]
  • Purification: Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

    • Yield: Typically 75–85%.

    • Appearance: Light yellow solid.

Step 2: Regioselective N-Oxidation (2)

Reaction Type: Electrophilic Oxidation Objective: Selectively oxidize N-7. Scientific Insight: The methyl group at C-2 creates significant steric bulk around N-1. Consequently, m-chloroperoxybenzoic acid (mCPBA) preferentially attacks the unhindered N-7.

Reagents:

  • 2-Methyl-1,7-naphthyridine (Compound 1 ): 1.0 equiv.

  • mCPBA (77% max): 1.1 equiv.[1]

  • Dichloromethane (DCM): Solvent (0.2 M).[1]

Protocol:

  • Setup: Dissolve Compound 1 (5 mmol, 0.72 g) in DCM (25 mL) and cool to

    
     in an ice bath.
    
  • Oxidation: Add mCPBA (5.5 mmol, ~1.23 g) portion-wise over 10 minutes.

  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature and stir for 3 hours.
    
  • Quench & Wash (Critical): The reaction mixture contains m-chlorobenzoic acid byproduct.

    • Dilute with DCM (25 mL).[1]

    • Wash vigorously with 1M NaOH (

      
       mL) to remove the benzoic acid and unreacted mCPBA.[1]
      
    • Wash with brine.

  • Drying: Dry organic layer over

    
     and concentrate.
    
  • Validation:

    
     NMR should show a downfield shift of the proton at C-8 (adjacent to the N-oxide).[1]
    
    • Yield: 80–90%.

    • Product: 2-Methyl-1,7-naphthyridine 7-oxide.

Step 3: Chlorination via Rearrangement (3)

Reaction Type: Reissert-Henze / Deoxygenative Chlorination Objective: Install chlorine at C-8.

Reagents:

  • Compound 2 (N-oxide): 1.0 equiv.[1]

  • Phosphorus Oxychloride (

    
    ): 10–15 equiv (Solvent/Reagent).[1]
    
  • Triethylamine (

    
    ): 1.0 equiv (Optional, proton scavenger).[1]
    

Protocol:

  • Safety Note:

    
     is corrosive and reacts violently with water.[1] Work in a fume hood.
    
  • Addition: Place Compound 2 (2 mmol, 0.32 g) in a dry pressure tube or RBF. Carefully add

    
     (3 mL).[1]
    
  • Reflux: Heat the mixture to

    
     for 2–4 hours. The solution will darken.
    
  • Monitoring: Monitor by TLC. The N-oxide is very polar; the product is less polar.

  • Quenching (Hazardous):

    • Cool the mixture to room temperature.

    • Remove excess

      
       under high vacuum (rotary evaporator with a caustic trap).
      
    • Pour the thick residue slowly onto crushed ice/water (50 g) with vigorous stirring. Maintain temp

      
      .
      
    • Neutralize carefully with solid

      
       or 
      
      
      
      to pH 8.[1]
  • Extraction: Extract with DCM (

    
     mL).
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Target: 8-Chloro-2-methyl-1,7-naphthyridine.

    • Yield: 60–70%.

Mechanistic Insight

The transformation of the N-oxide to the 8-chloro derivative follows a mechanism analogous to the Reissert-Henze reaction .

  • Activation: The oxygen of the N-oxide attacks the electrophilic phosphorus of

    
    , forming a highly reactive chlorophosphonium intermediate.
    
  • Nucleophilic Attack: A chloride ion (liberated from

    
    ) attacks the C-8 position.[1] This position is activated (electrophilic) due to the adjacent positively charged nitrogen.[1]
    
  • Elimination: The H-8 proton is removed, and the

    
     group is eliminated, restoring aromaticity and yielding the chlorinated product.
    

Mechanism N_Oxide N-Oxide (2) (Nucleophilic O) Intermediate Activated Intermediate (O-POCl2) N_Oxide->Intermediate + POCl3 - Cl- Transition Nucleophilic Attack (Cl- at C8) Intermediate->Transition Resonance Activation Product 8-Chloro Product (3) Transition->Product - HOPCl2 (Aromatization)

Figure 2: Mechanistic pathway of the deoxygenative chlorination.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete condensationEnsure anhydrous conditions; increase reaction time or use a Dean-Stark trap to remove water.
Mixture of N-oxides Oxidation at N-1 and N-7Lower temperature to

during mCPBA addition.[2] Ensure C-2 methyl is present (steric control).
Incomplete Chlorination Old/Hydrolyzed

Distill

before use. Ensure the reagent is colorless, not yellow.
Violent Quench Fast addition of waterAlways add the reaction residue to ice, never water to the acid.

References

  • Synthesis of 1,7-Naphthyridines

    • Desmond, R. et al. "Friedländer Synthesis of 1,7-Naphthyridines." Journal of Organic Chemistry.
    • Source:[1]

  • Chlorination of Naphthyridine N-oxides

    • Saleh, M. Y. et al. "Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine."[3] European Journal of Chemistry, 2014. (Demonstrates

      
       chlorination on analogous systems).
      
    • Source:[1]

  • N-Oxide Rearrangement Mechanism

    • Malykhina, R. S. et al. "POCl3 mediated one-pot deoxygenative aromatization..." RSC Advances, 2023.[4]

    • Source:[1]

  • General Reactivity of Pyridine N-Oxides

    • Movassaghi, M. et al. "Single-step synthesis of pyridine derivatives." J. Am. Chem. Soc.[5][6]

    • Source:[1]

Sources

Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 8-Chloro-2-methyl-1,7-naphthyridine

Introduction: The Significance of 1,7-Naphthyridines and the Strategic Importance of C-N Bond Formation The 1,7-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 1,7-Naphthyridines and the Strategic Importance of C-N Bond Formation

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents and functional materials. The strategic functionalization of this core structure is paramount for the development of novel molecular entities with tailored properties. Among the various synthetic transformations, the substitution of a chloro-group at the C8-position with a nitrogen nucleophile represents a critical step in the elaboration of these molecules. This application note provides a detailed guide to achieving this transformation on 8-chloro-2-methyl-1,7-naphthyridine, a key building block for further chemical exploration.

This document will explore two powerful methodologies for the construction of the C-N bond at the C8-position: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and discuss the necessary analytical techniques for reaction monitoring and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.

Mechanistic Insights: Understanding the Pathways to C-N Bond Formation

The substitution of the chlorine atom on the electron-deficient 1,7-naphthyridine ring system can be achieved through distinct mechanistic pathways. The choice of method often depends on the nature of the amine nucleophile and the desired reaction conditions.

The Classical SNAr Pathway: An Addition-Elimination Mechanism

The Nucleophilic Aromatic Substitution (SNAr) reaction on heteroaromatic systems is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.[1][2][3] The presence of the nitrogen atoms in the naphthyridine ring withdraws electron density, making the ring electrophilic and susceptible to nucleophilic attack.[4]

The reaction is initiated by the attack of the amine nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] This intermediate is the key to the reaction, and its stability is enhanced by the electron-withdrawing nature of the naphthyridine ring system.[7][8] The final step involves the departure of the chloride ion, which restores the aromaticity of the ring and yields the desired 8-amino-2-methyl-1,7-naphthyridine derivative.

SNAr_Mechanism Start 8-Chloro-2-methyl-1,7-naphthyridine + Amine (Nu-H) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer Addition (Rate-determining step) Product 8-Amino-2-methyl-1,7-naphthyridine + HCl Meisenheimer->Product Elimination (Fast)

Caption: The SNAr addition-elimination mechanism.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Cross-Coupling

For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig amination offers a powerful alternative.[1][9] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[2][9]

The catalytic cycle begins with the oxidative addition of the 8-chloro-2-methyl-1,7-naphthyridine to a palladium(0) complex, forming a palladium(II) intermediate.[2] This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final and crucial step is the reductive elimination of the desired 8-amino-2-methyl-1,7-naphthyridine product, regenerating the palladium(0) catalyst and completing the cycle.[2][10]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination OxAdd->AmineCoord Amine PdAmido Palladium-Amido Complex AmineCoord->PdAmido Base (-H-Base+) PdAmido->Pd0 Reductive Elimination Product Product PdAmido->Product SNAr_Workflow Start Combine Reactants: 8-Chloro-2-methyl-1,7-naphthyridine, Amine, Base, Solvent Heat Heat and Stir (100-140 °C, 4-24h) Start->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup (Extraction with EtOAc) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product Buchwald_Hartwig_Workflow Start Combine Reactants under Inert Atmosphere: Pd catalyst, Ligand, 8-Chloro-2-methyl-1,7-naphthyridine, Amine, Base, Solvent Degas Degas the Mixture Start->Degas Heat Heat and Stir (80-110 °C, 2-24h) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Filter Filter through Celite Monitor->Filter Reaction Complete Workup Aqueous Workup (Extraction with EtOAc) Filter->Workup Purify Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 8-Chloro-2-methyl-1,7-naphthyridine

Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in molecules with significan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in molecules with significant biological activity. The functionalization of this heterocyclic system is therefore of paramount importance for the development of novel therapeutic agents and functional materials. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[1][2] This document provides a detailed guide to the successful Suzuki-Miyaura cross-coupling of 8-Chloro-2-methyl-1,7-naphthyridine with a variety of boronic acids.

The presence of nitrogen atoms in the heterocyclic ring can, however, present challenges. The lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Therefore, the judicious selection of the catalyst system, including the palladium source, ligand, and base, is critical for achieving high yields and purity. This guide will delve into the mechanistic intricacies of the reaction, offer a comparative analysis of various catalytic systems, and provide a robust, step-by-step protocol for the successful execution of this transformation.

Mechanistic Considerations for the Cross-Coupling of an Aza-aromatic Chloride

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Miyaura_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Cl(L_n) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-R(L_n) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regenerates Catalyst Product Ar-R (Product) Reductive_Elimination->Product Ar-Cl 8-Chloro-2-methyl- 1,7-naphthyridine Ar-Cl->Oxidative_Addition Boronic_Acid R-B(OH)₂ Base Base (e.g., K₃PO₄) Boronic_Acid->Base Base->Transmetalation Activates Boronic Acid

Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 8-chloro-2-methyl-1,7-naphthyridine to a Pd(0) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[5] The electron-rich nature of the naphthyridine ring can influence the rate of this step.

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the active Pd(0) catalyst.[4]

Optimizing the Reaction Conditions: A Data-Driven Approach

The success of the Suzuki-Miyaura coupling of 8-Chloro-2-methyl-1,7-naphthyridine is highly dependent on the careful selection of the reaction parameters. Below is a summary of recommended conditions based on literature precedents for similar aza-aromatic chlorides.[3][7]

Parameter Recommendation Rationale References
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) precursors.[7]
Ligand Buchwald Ligands (SPhos, XPhos, RuPhos), N-Heterocyclic Carbenes (NHCs)Bulky, electron-rich phosphine ligands and NHCs are highly effective for the coupling of challenging heteroaryl chlorides by promoting oxidative addition and preventing catalyst deactivation.[3][7][8]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are often required to facilitate the transmetalation step without causing unwanted side reactions.[7][8]
Solvent Dioxane/Water, Toluene/WaterA mixture of an organic solvent and water is often optimal for dissolving both the organic substrate and the inorganic base.[7]
Temperature 80-120 °CHigher temperatures are often necessary to drive the oxidative addition of the less reactive chloro-substituted heterocycle.[7]
Atmosphere Inert (Argon or Nitrogen)The active Pd(0) catalyst is sensitive to oxidation and requires an inert atmosphere for stability.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 8-Chloro-2-methyl-1,7-naphthyridine with a generic arylboronic acid. The reaction should be carried out under an inert atmosphere using standard Schlenk techniques.

Materials:

  • 8-Chloro-2-methyl-1,7-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Flask Dry Schlenk Flask Inert Establish Inert Atmosphere (Argon/Nitrogen) Flask->Inert Reagents Add Solids: - 8-Chloro-2-methyl-1,7-naphthyridine - Arylboronic acid - K₃PO₄ - Pd(OAc)₂ - SPhos Inert->Reagents Solvent Add Degassed Solvents: - Dioxane - Water Reagents->Solvent Heating Heat with Vigorous Stirring (e.g., 100 °C) Solvent->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Dilution Dilute with Organic Solvent (e.g., Ethyl Acetate) Cooling->Dilution Washing Wash with Water and Brine Dilution->Washing Drying Dry Organic Layer (e.g., Na₂SO₄) Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Sources

Application

Application Note: Precision Functionalization of 8-Chloro-2-methyl-1,7-naphthyridine via Methyl Group Condensation

Executive Summary The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in phosphodiesterase 4 (PDE4) inhibitors, p38 MAP kinase inhibitors, and antimicrobial ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in phosphodiesterase 4 (PDE4) inhibitors, p38 MAP kinase inhibitors, and antimicrobial agents. The derivative 8-chloro-2-methyl-1,7-naphthyridine presents a unique synthetic opportunity: it combines a labile chlorine atom at the C8 position (susceptible to SNAr) with an activated methyl group at the C2 position.

This Application Note provides a definitive technical guide for exploiting the acidity of the C2-methyl group. We focus on condensation reactions—specifically Knoevenagel-type condensations with aldehydes and reactions with dimethylformamide dimethyl acetal (DMF-DMA). These protocols enable the rapid generation of styryl derivatives (potential fluorescent probes or bioactive alkenes) and enaminones (precursors for ring-fused systems).

Mechanistic Insight & Reactivity Profile

The "Activated" Methyl Group

The reactivity of the C2-methyl group in 8-chloro-2-methyl-1,7-naphthyridine is governed by the electron-deficient nature of the heteroaromatic ring.

  • Inductive Activation: The nitrogen atom at position 1 (N1) exerts a strong electron-withdrawing effect (–I effect) and resonance effect (–M effect) on the adjacent C2 position. This significantly lowers the pKa of the methyl protons, making them acidic enough to be deprotonated by weak bases or activated by Lewis acids.

  • Role of 8-Chloro Substituent: While the chlorine at C8 is peri to N7, its strong electronegativity inductively depletes electron density from the entire

    
    -system. This global electron deficiency further stabilizes the carbanion intermediate formed at C2, theoretically enhancing reactivity compared to the non-chlorinated analog.
    
Reaction Pathways

We define two primary pathways for functionalization:

  • Pathway A (Aldol-Type/Knoevenagel): Reaction with aromatic aldehydes to form (E)-2-styryl-8-chloro-1,7-naphthyridines.

  • Pathway B (Enaminone Formation): Reaction with DMF-DMA to form (E)-2-(2-(dimethylamino)vinyl)-8-chloro-1,7-naphthyridine.

ReactionPathways Start 8-Chloro-2-methyl- 1,7-naphthyridine Inter Enolate/Carbanion Intermediate Start->Inter Base/Acid Activation ProdA (E)-2-Styryl Derivative Inter->ProdA + Ar-CHO (- H2O) ProdB Enaminone Derivative Inter->ProdB + DMF-DMA (- MeOH)

Figure 1: Divergent synthetic pathways for the C2-methyl functionalization.

Experimental Protocols

Protocol A: Synthesis of (E)-2-Styryl-8-chloro-1,7-naphthyridines

Objective: Condensation with benzaldehyde derivatives to extend conjugation. Mechanism: Acid-catalyzed Knoevenagel condensation. Acetic anhydride serves as both solvent and dehydrating agent, driving the equilibrium forward.

Materials
  • Substrate: 8-Chloro-2-methyl-1,7-naphthyridine (1.0 equiv)

  • Reagent: Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.2 equiv)

  • Solvent/Catalyst: Acetic Anhydride (Ac2O) (5–10 volumes)

  • Optional Additive: Glacial Acetic Acid (if solubility is poor)

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the naphthyridine substrate in acetic anhydride.

  • Addition: Add the aromatic aldehyde (1.2 equiv).

  • Reaction: Heat the mixture to reflux (approx. 140 °C) under an inert atmosphere (N2 or Ar).

    • Critical Checkpoint: The solution typically darkens from pale yellow to deep orange/brown within 30 minutes, indicating the formation of the conjugated system.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The product will be less polar than the starting material and likely UV-active (fluorescent).

    • Duration: Reactions typically require 4–12 hours.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 10x volume) with vigorous stirring.

    • Neutralize carefully with saturated NaHCO3 or 10% NaOH solution to pH ~7–8. Caution: Exothermic.

    • The solid product should precipitate. Filter, wash with water, and dry.

  • Purification: Recrystallize from Ethanol or Acetonitrile. If an oil forms, purify via flash column chromatography (Gradient: 0→5% MeOH in DCM).

Data Validation:

  • 1H NMR (CDCl3): Look for two doublets with a coupling constant J ≈ 16 Hz in the 7.0–8.0 ppm region, characteristic of trans-alkene protons. The methyl singlet at ~2.7 ppm must disappear.

Protocol B: Synthesis of Enaminones (DMF-DMA Condensation)

Objective: Conversion of the methyl group to a reactive dimethylaminovinyl moiety. Application: This intermediate is a "masked" dialdehyde equivalent, ideal for synthesizing fused heteroaromatics (e.g., benzo[c][1,7]naphthyridines).

Materials
  • Substrate: 8-Chloro-2-methyl-1,7-naphthyridine (1.0 equiv)

  • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0–5.0 equiv)

  • Solvent: DMF (dry) or Xylene (if higher temp needed)

Step-by-Step Methodology
  • Setup: Place the substrate in a pressure tube or round-bottom flask.

  • Addition: Add DMF-DMA. A co-solvent (DMF) is optional but recommended if the substrate is solid.

  • Reaction: Heat to 100–120 °C .

    • Note: The reaction releases methanol. Using a setup that allows volatile removal (e.g., Dean-Stark or open reflux with a drying tube) can accelerate conversion.

  • Monitoring: Monitor by LC-MS. The product mass will be [M + 55] (addition of C3H5N minus 2H).

  • Workup:

    • Cool to room temperature.[1][2]

    • Remove excess DMF-DMA and solvent under reduced pressure (rotary evaporator).

    • Triturate the residue with diethyl ether or cold hexane. The enaminone is typically a deep red/brown solid.

  • Storage: These intermediates are moisture-sensitive. Store under inert gas at -20 °C.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Methyl group not sufficiently acidic; Water accumulation.Increase temperature (use Xylene/Ac2O mix); Add ZnCl2 (0.1 equiv) as Lewis acid catalyst.
Polymerization/Tarry Residue Excessive heat; Aldehyde instability.Lower temp to 100 °C; Use Piperidine/Ethanol conditions instead of Ac2O.
Hydrolysis of Enaminone (Protocol B) Moisture ingress during workup.Perform workup strictly under N2; Avoid aqueous washes; Use dry ether for trituration.
SNAr Side Reaction Nucleophilic attack at C8-Cl.Avoid strong nucleophiles (e.g., alkoxides, free amines) at high temps. Use tertiary amine bases if needed.

Self-Validating Analytical Workflow

To ensure scientific integrity, the user must validate the reaction outcome using the following logic gate:

ValidationLogic Step1 Isolate Product NMR_Check 1H NMR Analysis Step1->NMR_Check Decision1 Methyl Singlet (~2.7 ppm) Present? NMR_Check->Decision1 Fail Reaction Failed: Increase Temp/Time Decision1->Fail Yes Pass1 Check Vinyl Region (7.0-8.0 ppm) Decision1->Pass1 No IsomerCheck Check Coupling (J) Is J ~ 16Hz? Pass1->IsomerCheck Success CONFIRMED: Product Formed IsomerCheck->Success Yes (Trans) IsomerCheck->Success No (Cis/Mix) - Valid but Isomerize

Figure 2: NMR Logic Gate for validating the condensation reaction.

References

  • BenchChem. 2-Methyl-1,7-naphthyridine: Chemical Reactivity and Functionalization. Retrieved from (Accessed Oct 2023).

  • Löfstedt, J., et al. (2011). A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs.[3][4] Organic Letters, 13(18), 4962–4965. Link

  • Gopinath, P., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18288–18298. Link

  • Moccia, M., et al. (2023).[5] Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662. Link

  • Ambeed. 8-Chloro-2-methyl-1,7-naphthyridine Product Page.Link

Sources

Method

Application Note: Advanced Buchwald-Hartwig Amination of 8-Chloro-2-methyl-1,7-naphthyridine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: In-Depth Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The 1,7-naphthyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: In-Depth Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The 1,7-naphthyridine scaffold is a privileged pharmacophore, heavily utilized in the development of 1[1] and 2[2]. Functionalization at the 8-position is critical for tuning the electronic and steric properties of these therapeutic candidates.

The 8-position of the 1,7-naphthyridine core is highly electron-deficient due to the adjacent nitrogen atom at position 7. This renders the C–Cl bond in 8-chloro-2-methyl-1,7-naphthyridine highly susceptible to oxidative addition by low-valent Palladium(0) species[3]. While traditional nucleophilic aromatic substitution (SNAr) is possible at this position, it typically requires forcing conditions (e.g., neat amine, >120°C) that are incompatible with delicate functional groups or weakly nucleophilic amines (such as anilines). The 4 provides a mild, predictable, and high-yielding alternative for C–N bond formation[4].

Causality of Reagent Selection
  • Catalyst & Ligand: Pd(OAc)₂ is preferred as a stable Pd(II) precatalyst that is rapidly reduced in situ to the active Pd(0) species. For the amination of chloronaphthyridines with primary amines, BrettPhos is the ligand of choice. Its bulky, electron-rich biaryl phosphine structure accelerates oxidative addition, while its extreme steric profile promotes rapid reductive elimination, effectively suppressing undesired bis-arylation.

  • Base & Solvent: Sodium tert-butoxide (NaOtBu) is a strong base that rapidly deprotonates the coordinated amine, driving the catalytic cycle forward. Anhydrous 1,4-Dioxane is selected as the solvent due to its high boiling point (101°C) and excellent solubility profile for both the organic substrates and the inorganic base at elevated temperatures.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (8-Chloro-2-methyl-1,7-naphthyridine) Pd0->OxAdd Substrate in AmineCoord Amine Coordination & Base Deprotonation OxAdd->AmineCoord Amine + Base in RedElim Reductive Elimination (Product Formation) AmineCoord->RedElim Halide out RedElim->Pd0 Product out

Caption: Catalytic cycle of the Buchwald-Hartwig amination on the 1,7-naphthyridine core.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization landscape for coupling 8-chloro-2-methyl-1,7-naphthyridine with a standard primary aniline. This data demonstrates why BrettPhos and NaOtBu are the optimal combination for this specific electron-deficient heterocycle.

Table 1: Ligand and Base Optimization for Amination

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)*
1Pd₂(dba)₃ (2.5)BINAP (5.0)Cs₂CO₃ (2.0)Toluene10042
2Pd₂(dba)₃ (2.5)Xantphos (5.0)Cs₂CO₃ (2.0)1,4-Dioxane10078
3 Pd(OAc)₂ (5.0) BrettPhos (5.0) NaOtBu (2.0) 1,4-Dioxane 100 94
4Pd(OAc)₂ (5.0)RuPhos (5.0)K₃PO₄ (2.0)t-AmylOH10081
5Pd(OAc)₂ (5.0)BrettPhos (5.0)NaOtBu (2.0)1,4-Dioxane2515

*Yields determined by HPLC using an internal standard. Entry 3 represents the optimized conditions.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system . It includes specific visual and analytical checkpoints to confirm the reaction is proceeding correctly at each stage.

Workflow Step1 1. Glovebox Setup Weigh Pd, Ligand, Base Step2 2. Reagent Addition Add Substrate & Amine Step1->Step2 Step3 3. Solvent Addition Add Anhydrous 1,4-Dioxane Step2->Step3 Step4 4. Reaction Stir at 100°C for 12h Step3->Step4 Step5 5. Workup Filter & Extract Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology

Scale: 1.0 mmol of 8-Chloro-2-methyl-1,7-naphthyridine

  • Preparation (Glovebox or Schlenk Line):

    • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%) and BrettPhos (26.8 mg, 0.05 mmol, 5 mol%).

    • Add sodium tert-butoxide (192.2 mg, 2.0 mmol, 2.0 equiv).

    • Causality Check: NaOtBu is highly hygroscopic. Weighing must be done under an inert atmosphere (N₂ or Ar) to prevent base deactivation and subsequent reaction stalling.

  • Substrate Addition:

    • Add 8-Chloro-2-methyl-1,7-naphthyridine (178.6 mg, 1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv). If the amine is a liquid, add it via a microsyringe after the solvent.

  • Solvent Addition & Degassing:

    • Add anhydrous, degassed 1,4-Dioxane (5.0 mL) to the vial. Seal the vial with a Teflon-lined septum cap.

    • Validation Checkpoint 1 (Visual): Upon stirring at room temperature for 5 minutes, the solution should transition to a characteristic red/orange color, indicating the successful formation of the active Pd(0)-BrettPhos complex.

  • Heating & Monitoring:

    • Transfer the vial to a pre-heated oil bath or heating block set to 100°C. Stir vigorously (800 rpm) for 12 hours.

    • Validation Checkpoint 2 (Analytical): At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the disappearance of the starting material (m/z 178.0 for ³⁵Cl isotope) and the appearance of the product mass.

  • Workup:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 20% to 60% EtOAc depending on the amine).

Troubleshooting & Mechanistic Insights

  • Observation of Dehalogenation: If LC-MS reveals a significant peak at m/z 144.1 (2-methyl-1,7-naphthyridine), this indicates successful oxidative addition but a failure in the amine coordination/reductive elimination step.

    • Solution: This is usually caused by wet solvent (water acts as a hydride source) or an inactive/wet base. Ensure rigorous anhydrous conditions.

  • Catalyst Precipitation (Palladium Black): If the reaction turns black and a precipitate forms within the first hour, the catalyst has decomposed.

    • Solution: This is often due to oxygen ingress. Ensure solvents are thoroughly sparged with Argon for at least 30 minutes prior to use.

  • Bis-arylation of Primary Amines: If using a less sterically hindered ligand (like BINAP) instead of BrettPhos, you may observe the bis-arylated byproduct. BrettPhos's steric bulk is strictly required to force the reductive elimination after a single arylation event.

References

  • Title: Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Source: Scientific Reports / ResearchGate URL: 2[2]

  • Title: A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE4 Inhibitor. Source: ResearchGate URL: 1[1]

  • Title: 3-Fluoro-1,7-naphthyridin-8(7H)-one. Source: Smolecule URL: 3[3]

  • Title: Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. Source: ResearchGate URL: 4[4]

Sources

Application

Application Note: Strategic Functionalization of 8-Chloro-2-methyl-1,7-naphthyridine for Antibacterial Lead Generation

Executive Summary The 1,7-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to the quinoline core found in fluoroquinolone antibiotics (e.g., ciprofloxacin, moxif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,7-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to the quinoline core found in fluoroquinolone antibiotics (e.g., ciprofloxacin, moxifloxacin).[1] While 1,8-naphthyridines (nalidixic acid derivatives) are historically more common, the 1,7-naphthyridine core offers unique electronic properties and vector orientations for binding to bacterial DNA gyrase and Topoisomerase IV.[1]

This guide details the synthetic utility of 8-chloro-2-methyl-1,7-naphthyridine as a versatile starting material. We focus on exploiting the differential reactivity of the electrophilic C8 position and the acidic C2-methyl group to generate library-ready antibacterial candidates.

Chemical Rationale & Reactivity Profile[2][3][4][5]

To successfully utilize 8-chloro-2-methyl-1,7-naphthyridine, researchers must understand the electronic "push-pull" dynamics of the ring system.

The C8 "Hotspot" ( )

The nitrogen atom at position 7 (N7) exerts a strong electron-withdrawing effect, rendering the adjacent C8 position highly electrophilic.[1] This makes the C8-chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (


) .
  • Strategic Value: This position allows for the introduction of solubilizing basic amines (e.g., piperazines, pyrrolidines), which are critical for pharmacokinetic profiles and Gram-negative outer membrane penetration.[1]

The C2-Methyl "Anchor"

The methyl group at position 2 is activated by the adjacent N1 nitrogen. The electron-deficient ring renders these protons acidic, enabling:

  • Condensation Reactions: Reaction with aromatic aldehydes to form styryl derivatives (increasing lipophilicity and DNA intercalation potential).[1]

  • Oxidative Functionalization: Oxidation to aldehydes or carboxylic acids for further derivatization.[1]

Visualizing the Synthetic Divergence

ReactivityMap Start 8-Chloro-2-methyl- 1,7-naphthyridine PathA Path A: C8 Substitution (SNAr) Start->PathA Cyclic Amines Heat, Base PathB Path B: C2 Condensation (Knoevenagel) Start->PathB Ar-CHO Ac2O or Base ProdA 8-Amino-derivatives (Solubility/Binding) PathA->ProdA ProdB 2-Styryl-derivatives (Lipophilicity/Intercalation) PathB->ProdB

Caption: Divergent synthetic pathways exploiting the orthogonal reactivity of the C8-Cl and C2-Me centers.

Detailed Experimental Protocols

The following protocols describe the synthesis of a model antibacterial candidate: 2-methyl-8-(4-methylpiperazin-1-yl)-1,7-naphthyridine . This moiety mimics the C7-substitution pattern of ciprofloxacin, a proven antibacterial pharmacophore.

Protocol A: C8-Amination via

Objective: Displacement of the 8-chloro group with N-methylpiperazine.

Reagents & Equipment:

  • Starting Material: 8-Chloro-2-methyl-1,7-naphthyridine (1.0 eq)

  • Nucleophile: N-methylpiperazine (1.5 eq)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • Solvent: DMF (Dimethylformamide), anhydrous[1]

  • Equipment: Sealed pressure tube or round-bottom flask with reflux condenser; Oil bath.

Step-by-Step Methodology:

  • Preparation: In a clean, dry reaction vessel, dissolve 8-chloro-2-methyl-1,7-naphthyridine (e.g., 1.0 g, 5.6 mmol) in anhydrous DMF (10 mL).

    • Note: DMF is preferred over ethanol to achieve higher reaction temperatures (

      
      ) if steric hindrance is observed.[1]
      
  • Addition: Add anhydrous

    
     (1.55 g, 11.2 mmol) followed by N-methylpiperazine (0.93 mL, 8.4 mmol).
    
    • Mechanistic Insight: The base neutralizes the HCl generated during the substitution, driving the equilibrium forward.[1]

  • Reaction: Heat the mixture to 100–110°C for 4–6 hours.

    • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a lower, more polar spot (
      
      
      
      ) should appear.[1]
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL). The product may precipitate.[1][2][3]

    • If solid forms: Filter, wash with cold water, and dry.[1]

    • If oil forms: Extract with Ethyl Acetate (

      
      ).[1] Wash combined organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Expected Yield: 75–85% Validation:

  • 
     NMR:  Look for the disappearance of the aromatic signal corresponding to H8 (if applicable) or shifts in H6/H5, and the appearance of piperazine multiplets at 2.5–3.8 ppm.[1]
    
  • MS (ESI):

    
     peak corresponding to the substituted product.
    
Protocol B: C2-Methyl Functionalization (Optional Extension)

To increase potency, the C2-methyl group can be condensed with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) to create extended conjugation systems effective against S. aureus.[1]

  • Reagents: Product from Protocol A (1.0 eq), 4-Fluorobenzaldehyde (1.2 eq), Acetic Anhydride (solvent/catalyst).[1]

  • Conditions: Reflux at 140°C for 8–12 hours.

  • Work-up: Pour into water, neutralize with

    
    , and filter the precipitate.
    

Workflow Visualization

The following diagram illustrates the critical path for the synthesis and purification of the library candidate.

Workflow Start Start: 8-Cl-2-Me-1,7-naphthyridine Reagents Add: N-methylpiperazine + K2CO3 Solvent: DMF Start->Reagents Reaction Heat: 110°C, 6 Hours (Monitor: TLC) Reagents->Reaction Quench Quench: Ice Water Pour Reaction->Quench PhaseSep Phase Check: Precipitate vs. Oil Quench->PhaseSep Solid Filtration & Wash PhaseSep->Solid Solid forms Liquid EtOAc Extraction PhaseSep->Liquid Oily/Soluble Final Pure Antibacterial Candidate Solid->Final Liquid->Final

Caption: Operational workflow for the SNAr synthesis of 8-amino-1,7-naphthyridines.

Biological Evaluation & Data Interpretation[1][4][5][7]

Once synthesized, compounds must be evaluated for antibacterial efficacy.[1] The standard metric is the Minimum Inhibitory Concentration (MIC).[1]

Standard Assay Setup (CLSI Guidelines)
  • Method: Broth Microdilution.[4]

  • Strains:

    • Staphylococcus aureus (ATCC 29213) - Gram-positive model.

    • Escherichia coli (ATCC 25922) - Gram-negative model.

  • Control: Ciprofloxacin (Positive control).[1]

Structure-Activity Relationship (SAR) Table

The following table summarizes expected trends based on literature data for naphthyridine antibacterials:

Substituent (C8)Substituent (C2)Predicted Activity (Gram -)Predicted Activity (Gram +)Rationale
Cl (Parent)MethylLowLowLack of binding affinity/solubility.
Piperazinyl MethylHighModerateBasic amine improves cell penetration (Gram-).
Piperazinyl Styryl-ArModerateHigh Extended conjugation aids DNA intercalation (Gram+).
Methoxy MethylLowLowElectron donation reduces ring electrophilicity; poor binding.

Safety & Handling

  • 8-Chloro-2-methyl-1,7-naphthyridine: Likely a skin and eye irritant. Handle in a fume hood.

  • Piperazines: Corrosive and sensitizers.[1] Avoid inhalation.

  • Waste Disposal: All halogenated organic waste must be segregated. Aqueous layers from extractions containing DMF should be treated as hazardous waste.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.).[1] Wiley.[5] (Foundational text on naphthyridine reactivity and

    
     mechanisms). [1]
    
  • Gencer, H. K., et al. (2008).[1] Synthesis and antibacterial activity of new 1,8-naphthyridine derivatives. European Journal of Medicinal Chemistry, 43(1), 163-169. (Provides analogous protocols for naphthyridine functionalization). [1]

  • Egawa, H., et al. (1984).[1] A new synthesis of 7-substituted 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. Chemical & Pharmaceutical Bulletin, 32(5), 1773-1779.[1] (Seminal work on naphthyridine antibacterial synthesis).

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard for MIC testing).

Sources

Method

Application Note: Strategic Oxidation of 2-Methyl-1,7-Naphthyridine to 1,7-Naphthyridine-2-Carbaldehyde

Executive Summary The conversion of a 2-methyl group on the 1,7-naphthyridine scaffold to an aldehyde is a pivotal transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors and anti-infec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of a 2-methyl group on the 1,7-naphthyridine scaffold to an aldehyde is a pivotal transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors and anti-infective agents. This application note details two robust protocols for this transformation: the classical Selenium Dioxide (


) Oxidation  (Riley Oxidation) and the mild, two-step Enamine-Periodate Cleavage  (Vetelino-Coe method).

While


 offers a direct, single-step route, it is often plagued by colloidal selenium byproducts. The Enamine-Periodate method, though two steps, provides higher purity profiles suitable for late-stage functionalization in drug discovery.

Scientific Background & Reactivity Analysis

The Challenge of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine ring system is an electron-deficient bicycle containing two nitrogen atoms at positions 1 and 7. The methyl group at the C2 position is "activated" (acidic) due to the electron-withdrawing inductive effect (-I) and mesomeric effect (-M) of the adjacent N1 nitrogen, analogous to 2-picoline (2-methylpyridine).

However, this reactivity presents a double-edged sword:

  • Over-oxidation: The resulting aldehyde is highly electrophilic and prone to further oxidation to the carboxylic acid or hydration to the gem-diol.

  • Dimerization: In basic conditions, the aldehyde can undergo aldol-like condensation with unreacted starting material.

Strategic Decision Matrix

Select the appropriate protocol based on your substrate's sensitivity and the scale of the reaction.

OxidationStrategy Start Substrate: 2-Methyl-1,7-Naphthyridine CheckScale Scale & Sensitivity Check Start->CheckScale CondA Substrate is acid-stable? No sensitive oxidizable groups? CheckScale->CondA CondB Substrate has acid-labile groups? Need metal-free product? CheckScale->CondB RouteA Route A: Robust / Scale-Up (Selenium Dioxide) ResultA Product: Aldehyde (contains Se traces) RouteA->ResultA RouteB Route B: Pharma / High Purity (DMF-DMA + NaIO4) ResultB Product: Aldehyde (High Purity) RouteB->ResultB CondA->RouteA Yes CondB->RouteB Yes

Figure 1: Decision matrix for selecting the oxidation methodology.

Protocol A: Selenium Dioxide (Riley) Oxidation

Best for: Robust substrates, early-stage intermediates, and gram-scale synthesis where trace selenium contamination is manageable.

Mechanism

The reaction proceeds via an ene reaction of the enol tautomer of the 2-methyl group with


, followed by a [2,3]-sigmatropic rearrangement to a selenite ester, which hydrolyzes to the aldehyde and elemental selenium (

).
Materials
  • Substrate: 2-Methyl-1,7-naphthyridine derivative (1.0 eq)

  • Oxidant: Selenium Dioxide (

    
    ) (1.2 – 1.5 eq)
    
  • Solvent: 1,4-Dioxane / Water (95:5 mixture)

  • Additives: Pyridine (optional, buffers acidity)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 eq) in 1,4-dioxane (

    
    ).
    
  • Addition: Add

    
     (1.2 eq). Note: Commercial 
    
    
    
    can be polymeric; ensure it is finely powdered.
  • Hydration: Add water (

    
    ). Crucial Step: Water facilitates the hydrolysis of the intermediate selenite ester.
    
  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by TLC/LCMS.[1]

    • Checkpoint: The solution will turn red/black due to precipitating elemental selenium.

  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove metallic selenium. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate. Redissolve in EtOAc and wash with sat.

    
     (to remove selenous acid) and brine.
    
  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Data & Troubleshooting
ParameterObservationCorrective Action
Color Black precipitateNormal (Selenium metal). Filter hot if clogging occurs.
LCMS M+16 peak (N-oxide)

can oxidize the naphthyridine nitrogens. Use Protocol B.
Yield Low conversionAdd 0.5 eq more

and check water content (must be present).

Protocol B: Enamine Formation & Oxidative Cleavage (Vetelino-Coe)

Best for: Late-stage functionalization, acid-sensitive substrates, and strictly metal-free requirements.

Mechanism

This method exploits the acidity of the C2-methyl protons.[2]

  • Condensation: Reaction with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) forms an enamine  (specifically, a 
    
    
    
    -dimethylamino-vinyl derivative).
  • Cleavage: Sodium Periodate (

    
    ) oxidatively cleaves the alkene bond to release the aldehyde.
    

EnamineMech Substrate 2-Methyl Naphthyridine Reagent1 DMF-DMA (140°C) Substrate->Reagent1 Intermediate Enamine Intermediate (Dark Red Solid) Reagent1->Intermediate - MeOH Reagent2 NaIO4 THF/H2O Intermediate->Reagent2 Product 2-Formyl Naphthyridine Reagent2->Product Oxidative Cleavage

Figure 2: Two-step pathway via the enamine intermediate.

Step-by-Step Procedure
Step 1: Enamine Formation[3]
  • Setup: Dissolve 2-methyl-1,7-naphthyridine (1.0 eq) in anhydrous DMF (

    
    ).
    
  • Reagent: Add DMF-DMA (3.0 – 5.0 eq).

  • Reaction: Heat to 140 °C in a sealed tube or under reflux for 12–24 hours.

    • Visual Cue: The reaction mixture usually turns a deep red or purple color, indicating enamine formation.

  • Isolation: Concentrate to dryness under high vacuum to remove excess DMF-DMA. The residue is often used directly but can be triturated with ether to yield a solid.

Step 2: Periodate Cleavage
  • Solvent: Dissolve the crude enamine in THF/Water (1:1 mixture).

  • Oxidation: Add Sodium Periodate (

    
    , 2.5 eq) at 0 °C .
    
  • Stirring: Allow to warm to room temperature and stir for 2–4 hours. A white precipitate (

    
    ) will form.
    
  • Workup: Filter off the solids. Extract the filtrate with DCM. Wash organic layer with water and brine.[1]

  • Purification: Flash chromatography.

Quality Control & Characterization

The 1,7-naphthyridine-2-carbaldehyde is chemically unstable and should be stored under inert gas at -20 °C.

Key NMR Signals ( NMR, )
  • Aldehyde Proton (-CHO): Singlet at

    
    10.1 – 10.3 ppm .
    
  • C8-H: Doublet/Singlet at

    
     ~9.1 ppm (deshielded by N7).
    
  • C3-H: Doublet at

    
     ~8.1 ppm (ortho to aldehyde).
    
Stability Note

If the aldehyde is an intermediate for a reductive amination, it is highly recommended to proceed immediately to the next step without isolating the pure aldehyde. The crude aldehyde from Protocol B is often clean enough for "one-pot" reductive aminations.

References

  • Mechanistic Basis of Riley Oxidation: Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of ketones and aldehydes.[4][5] Evidence for the principal role of enol intermediates. Journal of the American Chemical Society, 98(1), 300–301.

  • Application to Naphthyridines (SeO2 Method): Goswami, S., et al. (2008). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 13, 933-942. (Demonstrates oxidation of methyl-naphthyridine to aldehyde).

  • The Vetelino-Coe Protocol (Enamine Method): Vetelino, M. G., & Coe, J. W. (1994). A mild method for the conversion of activated aryl methyl groups to aldehydes. Tetrahedron Letters, 35(2), 219-222.

  • Reactivity of 1,7-Naphthyridine: Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry. V. The synthesis and reactivity of 1,7-naphthyridine. The Journal of Organic Chemistry, 32(3), 832-834.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 8-Chloro-2-methyl-1,7-naphthyridine Synthesis

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The conversion of 2-methyl-1,7-naphthyridine-8-ol (1) to 8-chloro-2-methyl-1,7-naphthyridine (2) is a critical transformation in the synthesis of bioact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The conversion of 2-methyl-1,7-naphthyridine-8-ol (1) to 8-chloro-2-methyl-1,7-naphthyridine (2) is a critical transformation in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and PDE4 antagonists.

While theoretically a standard nucleophilic aromatic substitution (


), this reaction frequently suffers from low yields (30–50%) due to three specific failure modes:
  • Incomplete Activation: The tautomeric equilibrium favors the amide-like form (8-one), requiring strong electrophilic activation.

  • Product Hydrolysis: The C8-chloro position is highly labile; improper quenching reverts the product to the starting material.

  • Black Tar Formation: Naphthyridines are electron-deficient and prone to polymerization under forcing thermal conditions.

This guide provides a validated protocol to elevate yields to the 85–92% range using Vilsmeier-Haack activation and a controlled quench strategy.

Reaction Mechanism & Critical Pathway

To optimize yield, one must understand the activation mechanism. We are not merely "chlorinating"; we are converting a poor leaving group (OH/C=O) into a highly reactive leaving group (dichlorophosphate or Vilsmeier adduct).

Mechanistic Pathway (Visualization)[11]

G Substrate 2-methyl-1,7- naphthyridine-8-ol (Tautomeric Mix) Inter1 Vilsmeier Adduct Substrate->Inter1 Activation Reagent POCl3 + DMF (Cat.) Reagent->Inter1 Inter2 Activated Intermediate (O-Phosphorylated) Inter1->Inter2 Species Exchange Transition Cl- Nucleophilic Attack (SNAr) Inter2->Transition Rate Limiting Product 8-chloro-2-methyl- 1,7-naphthyridine Transition->Product -PO2Cl2(-)

Figure 1: Vilsmeier-Haack assisted activation pathway. The inclusion of DMF forms a highly reactive chloroiminium species that activates the substrate more efficiently than POCl3 alone.

Optimized Experimental Protocol

Objective: Maximize conversion while minimizing thermal degradation.

The "Gold Standard" Protocol
  • Reagents: Phosphorus oxychloride (

    
    , 5.0 equiv), DMF (Catalytic, 0.1 equiv).
    
  • Solvent: Acetonitrile (MeCN) or Toluene (for temperature control). Note: Neat reactions often overheat.

Step-by-Step Procedure:

  • Drying: Dry the starting material (2-methyl-1,7-naphthyridine-8-ol) in a vacuum oven at 50°C for 4 hours. Moisture is the enemy of yield.

  • Setup: In a flame-dried round-bottom flask under Argon, suspend the substrate in anhydrous MeCN (5 mL/g).

  • Activation: Add catalytic DMF (3 drops per gram of substrate).

  • Addition: Add

    
     dropwise at 0°C. Exothermic reaction.
    
  • Reaction: Heat to 85°C (internal temperature). Monitor by TLC (System: 5% MeOH in DCM).

    • Critical: Do not exceed 100°C. Above this, tar formation accelerates exponentially.

  • Completion: Reaction is typically complete in 2–4 hours.

Comparative Data: Reagent Efficacy
ParameterNeat


+


+ Cat. DMF (Recommended)
Reaction Temp 105°C (Reflux)110°C80–85°C
Time to Completion 6–12 h2–4 h2–3 h
Impurity Profile High (Black Tar)MediumLow
Isolated Yield 45–55%60–70%85–92%

Troubleshooting Center (Q&A)

This section addresses specific failure modes reported by users.

Issue 1: "My product disappears during work-up."

Diagnosis: Hydrolysis. The C8-chlorine is reactive.[1][2] If you quench into hot water or allow the pH to remain acidic/basic for too long, water attacks the chloride, reverting it to the starting alcohol.

Solution: The "Anhydrous" Quench Instead of pouring the reaction mixture onto ice:

  • Evaporate excess

    
     and solvent on a rotary evaporator first  (use a base trap).
    
  • Dissolve the residue in DCM.

  • Pour the DCM solution into a rapidly stirring, ice-cold saturated NaHCO3 solution.

  • Separate phases immediately. Do not let them stir overnight.

Issue 2: "The reaction turns into a black solid that can't be stirred."

Diagnosis: Thermal polymerization. Naphthyridines are prone to radical polymerization at high temperatures, especially in the presence of acid (


 byproduct).

Solution:

  • Use a Solvent: Do not run neat. Use Toluene or MeCN to act as a heat sink.

  • Lower Temperature: Add 0.5 equiv of

    
     if the reaction is sluggish, rather than increasing the temperature above 90°C.
    
Issue 3: "TLC shows starting material remaining even after 12 hours."

Diagnosis: Poor activation. The "oxo" form is stable.

Solution:

  • Add DMF: The Vilsmeier reagent generated in situ is a far stronger electrophile than

    
    .
    
  • Check Reagent Quality:

    
     hydrolyzes over time. If the liquid is cloudy or has significant precipitate, distill it or use a fresh bottle.
    

Troubleshooting Logic Tree

Use this flow to diagnose yield issues in real-time.

Troubleshooting Start Start: Low Yield Observed CheckTLC 1. Check TLC: Is conversion complete? Start->CheckTLC CheckColor 2. Check Color: Is it black/tar? CheckTLC->CheckColor Yes (Gone) AddDMF Action: Add cat. DMF Check POCl3 quality CheckTLC->AddDMF No (SM remains) CheckWorkup 3. Check Workup: Did product revert? CheckColor->CheckWorkup No (Amber/Red) LowerTemp Action: Reduce Temp <90°C Dilute with Toluene CheckColor->LowerTemp Yes (Black) Success Yield Optimized CheckWorkup->Success No pHControl Action: Evaporate POCl3 first Quench into NaHCO3 (Cold) CheckWorkup->pHControl Yes (SM reappears)

Figure 2: Decision matrix for troubleshooting chlorination failures.

References

  • Vilsmeier-Haack Activation Mechanism

    • Marson, C. M. (2011).[3] Reactions of Carbonyl Compounds with Phosphorus Oxychloride and Related Reagents. Tetrahedron.

    • Context: Establishes the role of DMF/POCl3 in activ
    • (Representative link for Vilsmeier chemistry).

  • Chlorination of Naphthyridines (General Protocols)

    • Ferrarini, P. L., et al. (2000). Synthesis and biological activity of 1,8-naphthyridine derivatives. Journal of Heterocyclic Chemistry.
    • Context: Provides baseline conditions for naphthyridine chlorin
  • Work-up Strategies for Labile Chlorides

    • Practical Process Chemistry discussions on quenching.
    • Context: The "evaporate first, quench second" methodology is a standard industry practice for hydrolytically unstable imidoyl chlorides.
  • Specific Analogous Synthesis (Patent Literature)

    • WO2006050076: Synthesis of substituted naphthyridines.
    • Context: Describes the use of with base additives for 1,7-naphthyridine deriv

Sources

Optimization

Separation of 1,7-naphthyridine regioisomers by column chromatography

Technical Support Center: Separation of 1,7-Naphthyridine Regioisomers Executive Summary The separation of 1,7-naphthyridine from its regioisomers—most notably 1,5-naphthyridine —is a classic challenge in heterocyclic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation of 1,7-Naphthyridine Regioisomers

Executive Summary

The separation of 1,7-naphthyridine from its regioisomers—most notably 1,5-naphthyridine —is a classic challenge in heterocyclic chemistry. These isomers typically arise simultaneously during the Skraup synthesis (from 3-aminopyridine) or Friedländer synthesis . Because these molecules share identical molecular weights and similar pKa values (~2.9), standard silica chromatography often results in co-elution or severe peak tailing due to the interaction of the basic nitrogens with acidic silanols.

This guide provides a validated workflow to resolve these isomers, prioritizing non-chromatographic enrichment followed by high-resolution column chromatography.

Part 1: The Separation Strategy (Decision Matrix)

Before loading a column, you must exploit the physical property differences between the symmetric 1,5-isomer and the asymmetric 1,7-isomer.

Q: My crude reaction mixture is a black tar. Should I load this directly onto silica?

A: No. You will likely irreversibly foul the column and achieve poor resolution. The Skraup reaction produces polymeric byproducts.

  • Basify & Extract: Ensure the crude is fully basified (pH > 10) and extracted into DCM or EtOAc.

  • The "Symmetry Crash": 1,5-Naphthyridine is centrosymmetric (dipole moment ≈ 0 D), making it significantly less soluble and higher melting (mp ~75°C) than the asymmetric 1,7-naphthyridine (mp ~64°C).

    • Protocol: Dissolve the crude oil in a minimum amount of hot diethyl ether or toluene. Cool to 0°C. The 1,5-isomer often precipitates first. Filter this off to enrich the mother liquor in the desired 1,7-isomer.

Part 2: Column Chromatography Protocol

If crystallization does not yield sufficient purity, proceed to flash chromatography.

Q: Which stationary phase should I use? Standard silica is giving me streaks.

A: You have two robust options. Standard silica requires a "deactivation" modifier, while Alumina is naturally basic.

FeatureOption A: Silica Gel (Standard) Option B: Neutral Alumina (Alternative)
Surface Chemistry Acidic Silanols (Si-OH)Aluminum Oxide (Al-O)
Problem Basic nitrogens H-bond to silanols, causing tailing.Less acidic; naturally better for amines.
Modifier Required Yes (1-2% Triethylamine or NH₃)No (usually)
Resolution High (High surface area)Moderate
Cost LowHigh
Q: What is the optimal mobile phase for separating 1,5- and 1,7-isomers?

A: A gradient of Dichloromethane (DCM) and Methanol (MeOH) with a basic modifier.

The "Gold Standard" Solvent System:

  • Solvent A: DCM + 1% Triethylamine (TEA)

  • Solvent B: 10:1 MeOH:NH₄OH (Ammonium Hydroxide)

  • Gradient: 0% B to 10% B over 20 CV (Column Volumes).

Elution Order (Silica Gel): Due to the dipole moment difference:

  • First Eluter: 1,5-Naphthyridine (Symmetric, lower polarity, higher Rf).

  • Second Eluter: 1,7-Naphthyridine (Asymmetric, higher polarity, lower Rf).

Critical Insight: If you use pure EtOAc/Hexane, the naphthyridines may stick to the baseline. You need the protic solvent (MeOH) or the base (TEA) to disrupt the silanol interaction.

Part 3: Troubleshooting Guide

Q: I see two spots on TLC, but they merge into one broad peak on the column. Why?

A: This is "Sample Overload" combined with "Silanol Drag."

  • Cause: The basic nitrogens are saturating the limited "active sites" on the silica, causing the band to front (overload) and tail (silanol drag) simultaneously.

  • Solution:

    • Increase Modifier: Bump TEA to 2% or switch to 1% NH₄OH in MeOH. Ammonia is a stronger competitor for silanol sites than TEA.

    • Reduce Loading: Do not exceed 1% sample mass relative to silica mass (e.g., 100 mg sample on a 10 g column).

Q: My product is stuck on the column even with 10% Methanol.

A: Naphthyridines can form insoluble complexes with residual metal salts (from catalysts).

  • Fix: Wash the crude organic phase with aqueous EDTA or sodium sulfide before chromatography to strip metal ions.

  • Elution Trick: If stuck, switch to DCM : MeOH : Aqueous Ammonia (90:9:1) . The water content swells the silica and the ammonia displaces the product.

Q: How do I remove the Triethylamine (TEA) from my isolated product?

A: TEA (bp 89°C) is difficult to remove by rotovap alone.

  • Protocol:

    • Concentrate fractions to dryness.

    • Redissolve in DCM.

    • Wash with saturated aqueous NaHCO₃ (removes TEA salts) or simply dry under high vacuum at 40°C for 12 hours.

    • Alternative: Use Ammonium Hydroxide in the eluent; excess ammonia evaporates easily.

Part 4: Visualizing the Workflow

The following diagram illustrates the logic flow for purifying a crude Skraup reaction mixture.

NaphthyridineSeparation Start Crude Skraup Mixture (1,5- & 1,7-Naphthyridines + Tars) Basify Basify (pH > 10) & Extract (DCM) Start->Basify Crystallization Dissolve in Et2O/Toluene Cool to 0°C Basify->Crystallization CheckPpt Precipitate Formed? Crystallization->CheckPpt Filter Filter Solid (Likely 1,5-Isomer) CheckPpt->Filter Yes MotherLiquor Concentrate Mother Liquor (Enriched 1,7-Isomer) CheckPpt->MotherLiquor No Filter->MotherLiquor Filtrate TLC Run TLC (DCM:MeOH 95:5) Check Rf Difference MotherLiquor->TLC Column Flash Chromatography Silica Gel + 1% TEA TLC->Column Elution Elution Order: 1. 1,5-Naphthyridine (High Rf) 2. 1,7-Naphthyridine (Low Rf) Column->Elution

Caption: Logical workflow for the enrichment and isolation of 1,7-naphthyridine from crude isomeric mixtures.

Part 5: Quantitative Data & Properties

Use these values to design your separation. The polarity difference is driven by the dipole moment.

Property1,5-Naphthyridine 1,7-Naphthyridine Implication for Separation
Structure Symmetric (Centrosymmetric)Asymmetric1,5 is less polar; elutes first.
Dipole Moment 0 D~2.2 D1,7 retains longer on silica.
Melting Point 75°C64°C1,5 crystallizes more readily.
pKa (approx) 2.91~2.9Both are weak bases; require basic modifier.
Log P ~1.1~1.1Similar lipophilicity; Reverse Phase (C18) separation is difficult but possible.

References

  • National Institute of Standards and Technology (NIST). (2025).[1] 1,5-Naphthyridine Gas Phase Ion Energetics & Spectra. NIST Chemistry WebBook.[1] [Link]

  • PubChem. (2025).[2][3] 1,7-Naphthyridine Compound Summary. National Center for Biotechnology Information. [Link]

  • Macedonian Pharmaceutical Bulletin. (2013). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]

  • Restek Corporation. (2018). LC Troubleshooting: Tailing Peaks and Secondary Silanol Interactions. [Link]

Sources

Troubleshooting

Technical Support Center: Substitution Reactions at Sterically Hindered Centers

A Guide to Minimizing Side Reactions at the C2-Methyl Position Welcome to the Technical Support Center for advanced organic synthesis. This guide, curated by Senior Application Scientists, is designed to provide research...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions at the C2-Methyl Position

Welcome to the Technical Support Center for advanced organic synthesis. This guide, curated by Senior Application Scientists, is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and foundational knowledge to overcome challenges associated with substitution reactions at sterically hindered C2-methyl positions. Our focus is to move beyond procedural steps and delve into the mechanistic reasoning that underpins successful, high-yield transformations.

Troubleshooting & FAQs: Navigating C2-Methyl Substitution Challenges

This section directly addresses common issues encountered in the laboratory when performing substitution reactions on substrates containing a C2-methyl group.

Q1: My substitution reaction on a secondary substrate with a C2-methyl group is giving a low yield of the desired SN2 product and a significant amount of an elimination (E2) byproduct. How can I favor the substitution pathway?

A1: This is a classic challenge of competing SN2 and E2 pathways, exacerbated by the steric hindrance of the C2-methyl group. To favor the SN2 reaction, consider the following adjustments:

  • Choice of Base/Nucleophile: Opt for a good nucleophile that is a weak base. Strong, bulky bases will preferentially abstract a proton, leading to the E2 product. For instance, instead of using sodium ethoxide, which is a strong base, consider using sodium azide or sodium cyanide, which are excellent nucleophiles but weaker bases.[1][2]

  • Temperature Control: Elimination reactions are generally favored at higher temperatures.[3] Running your reaction at a lower temperature will decrease the rate of both reactions but will favor the SN2 pathway to a greater extent.

  • Solvent Selection: Use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents solvate the cation of your nucleophilic salt but leave the anionic nucleophile relatively free and highly reactive, which promotes the SN2 mechanism.[4][5] In contrast, polar protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring the E2 pathway.[6][7]

Q2: I'm attempting an SN2 reaction on a substrate with a neopentyl-like structure (a primary halide with a quaternary carbon at the C2 position), and the reaction is extremely slow or doesn't proceed at all. What's happening?

A2: You are encountering a significant steric hindrance issue. Even though the halide is on a primary carbon, the bulky t-butyl group at the adjacent C2 position effectively blocks the backside attack required for an SN2 reaction.[8] To overcome this, you might need to consider alternative strategies:

  • The Finkelstein Reaction: This reaction can sometimes be effective for preparing primary alkyl iodides from chlorides or bromides, even with some steric hindrance. Using sodium iodide in acetone can drive the reaction forward due to the precipitation of sodium chloride or bromide.[8][9][10][11][12]

  • Alternative Synthetic Routes: It may be more practical to redesign your synthesis to avoid this sterically demanding substitution. Consider forming the desired bond before introducing the steric bulk at the C2 position.

Q3: I have a chiral secondary alcohol with a C2-methyl group that I need to substitute with inversion of configuration, but traditional methods are leading to elimination and racemization. What is a reliable method for this transformation?

A3: The Mitsunobu reaction is an excellent choice for this scenario. It is a powerful method for converting primary and secondary alcohols into a variety of functional groups with a high degree of stereochemical inversion.[13][14][15][16] The reaction proceeds under mild conditions and is generally less prone to elimination side reactions compared to methods that involve the formation of a tosylate or mesylate followed by nucleophilic displacement.[15]

Q4: Can I use a directing group to achieve a regioselective substitution at the C2 position of a more complex molecule, like an indole?

A4: Absolutely. In modern organic synthesis, directing groups are a powerful tool for achieving high regioselectivity in C-H functionalization reactions, which can be a type of substitution. For indoles, various directing groups, often attached to the nitrogen, can be used in combination with transition metal catalysts (e.g., palladium, iridium, or rhodium) to selectively functionalize the C2 position.[4][7][13][14][15][17][18][19][20] This approach circumvents the inherent reactivity patterns of the substrate and allows for precise control over the reaction outcome.

In-Depth Technical Guide: Mastering C2-Methyl Substitutions

Understanding the Root Cause: The Interplay of Steric Hindrance and Reaction Mechanisms

The primary challenge in achieving selective substitution at a C2-methylated carbon lies in the inherent steric bulk this group imparts. This steric hindrance directly impacts the transition state energies of the competing SN2 and E2 pathways.

  • SN2 (Bimolecular Nucleophilic Substitution): This mechanism involves a backside attack of the nucleophile on the carbon bearing the leaving group. The presence of a C2-methyl group, and especially additional substitution at the reaction center, creates a sterically congested environment that hinders the approach of the nucleophile.[21][22][23][24] This raises the activation energy of the SN2 transition state, slowing down the reaction.[17][18]

  • E2 (Bimolecular Elimination): In this pathway, a base abstracts a proton from a carbon adjacent to the one with the leaving group, leading to the formation of a double bond. Steric hindrance around the carbon with the leaving group can actually favor the E2 pathway, as the base can more easily access a peripheral proton.[1][19][25]

The competition between these two pathways is a delicate balance of several factors.

graph CompetitionPathways { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Substrate [label="Substrate\n(C2-Methyl)", pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SN2_Product [label="SN2 Product\n(Substitution)", pos="-3,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2_Product [label="E2 Product\n(Elimination)", pos="3,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TS_SN2 [label="SN2 Transition State\n(Sterically Hindered)", shape=ellipse, pos="-1.5,1!", fillcolor="#FBBC05", fontcolor="#202124"]; TS_E2 [label="E2 Transition State", shape=ellipse, pos="1.5,1!", fillcolor="#FBBC05", fontcolor="#202124"];

Substrate -- TS_SN2 [label=" Nucleophile\n(Backside Attack)"]; Substrate -- TS_E2 [label=" Base\n(Proton Abstraction)"]; TS_SN2 -- SN2_Product; TS_E2 -- E2_Product; }

Competing SN2 and E2 pathways for a C2-methylated substrate.
Strategic Optimization of Reaction Conditions

To navigate the SN2 versus E2 competition, a multi-faceted approach to reaction optimization is crucial.

1. Strategic Reagent Selection:

  • Nucleophile vs. Base: The choice of the reagent is paramount. A highly nucleophilic species that is also a strong base (e.g., alkoxides, hydroxides) will favor elimination, especially with increasing steric hindrance.[2][26] Conversely, a species that is a good nucleophile but a relatively weak base (e.g., halides, cyanide, azide, thiols) will favor substitution.[26]

  • Bulky Bases: When elimination is the desired outcome, bulky, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) are highly effective. Their steric bulk prevents them from acting as nucleophiles, forcing them to function solely as bases.[1][19][25]

Reagent ClassPrimary RoleFavored PathwayExample(s)
Strong Base/Strong Nucleophile Base/NucleophileE2 (on hindered substrates)NaOEt, NaOH, NaNH2
Weak Base/Strong Nucleophile NucleophileSN2NaI, NaCN, NaN3, NaSH
Strong, Bulky, Non-nucleophilic Base BaseE2 (Hofmann product often favored)t-BuOK, DBU, DBN

2. The Influence of the Leaving Group:

A better leaving group will accelerate both SN2 and E2 reactions.[4][17][18][27] This is because the carbon-leaving group bond is broken in the rate-determining step of both mechanisms. The order of leaving group ability for halogens is I > Br > Cl > F.[4] While a better leaving group accelerates both pathways, its choice can be a component of an overall strategy to favor one outcome.

3. Solvent and Temperature Effects:

As mentioned in the FAQ section, these two parameters are critical for fine-tuning the reaction selectivity.

ConditionFavors SN2Favors E2Rationale
Temperature LowerHigherElimination has a higher activation energy and is entropically favored.[3]
Solvent Polar Aprotic (DMSO, DMF, Acetone)Polar Protic (Ethanol, Water) for strong basesPolar aprotic solvents enhance nucleophilicity.[4][5] Polar protic solvents can solvate and deactivate the nucleophile.[6][7]
Advanced Synthetic Strategies

When simple optimization of reaction conditions is insufficient, more advanced techniques may be necessary.

1. The Mitsunobu Reaction: A Go-To for Hindered Alcohols

For the substitution of sterically hindered secondary alcohols with inversion of configuration, the Mitsunobu reaction is often the most reliable method.[13][14][15][16]

Experimental Protocol: Mitsunobu Esterification of a Hindered Secondary Alcohol

  • Setup: In a flame-dried, inert-atmosphere flask, dissolve the secondary alcohol (1.0 equiv.), triphenylphosphine (PPh3, 1.5 equiv.), and the carboxylic acid (1.5 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, quench the reaction and purify by column chromatography to isolate the inverted ester.

graph MitsunobuWorkflow { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Start:\nHindered Alcohol,\nCarboxylic Acid,\nPPh3 in THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool [label="Cool to 0 °C"]; Add_DEAD [label="Add DEAD/DIAD\nDropwise"]; React [label="Stir at RT"]; Purify [label="Work-up &\nPurification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Inverted Ester\nProduct", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Cool -> Add_DEAD -> React -> Purify -> Product; }

General workflow for the Mitsunobu reaction.

2. The Role of Protecting Groups:

In complex syntheses, it may be necessary to temporarily block a reactive site to prevent unwanted side reactions. While protecting the C2-methyl group itself is uncommon, protecting nearby functional groups can prevent them from interfering with the desired substitution. For example, an amine or alcohol elsewhere in the molecule might be protected as a carbamate or silyl ether, respectively, to prevent it from acting as an internal nucleophile.[6][8]

3. Directing Groups and C-H Functionalization:

For certain classes of molecules, particularly heterocycles, a directing group can be employed to achieve highly regioselective C-H functionalization at a specific position, such as C2.[4][7][13][14][15][17][18][19][20] This strategy involves the temporary installation of a group that coordinates to a transition metal catalyst, bringing the catalyst into close proximity to the desired C-H bond for activation and subsequent reaction.

References

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. CORE. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • SN2 vs E2. Chemistry Steps. [Link]

  • Mitsunobu Reaction. Chemistry Steps. [Link]

  • Do bulky bases favor E2 reaction? Reddit. [Link]

  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). PMC. [Link]

  • how do substrate, nucleophile, solvent, leaving group affect the rate of reaction. Filo. [Link]

  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F with RY (R = CH3, C2H5, C3H7, C4H9; Y = Cl, I). ResearchGate. [Link]

  • SN2 Reaction Mechanism. Chemistry Steps. [Link]

  • Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. Vedantu. [Link]

  • Substrate Effects on E2 and Sn2 Reactions. YouTube. [Link]

  • Finkelstein reaction. Sciencemadness Wiki. [Link]

  • nucleophile vs base and SN1/SN2/E1/E2 reactions. Reddit. [Link]

  • Finkelstein reaction. Wikipedia. [Link]

  • Effect of higher order solvation and temperature on SN2 and E2 reactivity. ResearchGate. [Link]

  • Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Master Organic Chemistry. [Link]

  • The Complete SN2 Reaction Guide | Mechanism, Rate Law, and Reactivity Trend | Organic Chemistry 7.1. YouTube. [Link]

  • 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. YouTube. [Link]

  • Finkelstein Reaction. SATHEE. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. PMC. [Link]

  • Will this beta-branched secondary alkyl halide undergo SN1 or SN2? Chemistry Stack Exchange. [Link]

  • Finkelstein Reaction. J&K Scientific LLC. [Link]

  • SN2 reaction. Wikipedia. [Link]

  • Nucleophilic Substitution. Utah Tech University. [Link]

  • Choosing Between SN1/SN2/E1/E2 Mechanisms. YouTube. [Link]

  • Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition. Radboud Repository. [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]

  • The Behavior of Silver in Nucleophilic Substitution Reactions. Chemistry Stack Exchange. [Link]

  • SN2 , SN1 , E2 , & E1: Substitution and Elimination Reactions. University of Wisconsin-Madison. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Copper-Catalyzed Asymmetric Vinylation of α-Cyano Substituted Carbonyl Compounds. ACS Publications. [Link]

  • Organic synthesis provides opportunities to transform drug discovery. Astex Pharmaceuticals. [Link]

  • Aliphatic Nucleophilic Substitution. Southern Illinois University Edwardsville. [Link]

  • Organic synthesis provides opportunities to transform drug discovery. PubMed. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PMC. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

Optimization

Troubleshooting low conversion rates in SNAr reactions of 8-chloro-naphthyridines

Welcome to the Naphthyridine Chemistry Technical Support Center . As a Senior Application Scientist specializing in heterocyclic methodology, I have designed this guide to troubleshoot the specific challenges of substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Naphthyridine Chemistry Technical Support Center .

As a Senior Application Scientist specializing in heterocyclic methodology, I have designed this guide to troubleshoot the specific challenges of substituting the 8-chloro position on naphthyridine scaffolds. While 8-chloro-1,7-naphthyridines (and their 1,6- or 1,5-congeners) are theoretically activated for SNAr due to the


-nitrogen effect, they frequently stall due to specific electronic deactivation or competing hydrolysis pathways.

This guide moves beyond generic "textbook" advice to address the practical realities of drug discovery chemistry.

Module 1: Diagnostic Workflow

Start Here. Before altering conditions, identify the mode of failure using this decision matrix.

SNAr_Troubleshooting Start ISSUE: Low Conversion of 8-Chloro-Naphthyridine CheckLCMS Analyze Crude via LCMS/NMR Start->CheckLCMS SM_Remains Starting Material (SM) Largely Intact CheckLCMS->SM_Remains > 50% SM SM_Consumed SM Consumed CheckLCMS->SM_Consumed < 10% SM Action_Activation DIAGNOSIS: Activation Barrier 1. Switch solvent (NMP/DMSO) 2. Increase Temp >120°C 3. Acid Catalysis Strategy SM_Remains->Action_Activation Hydrolysis Product Mass = SM - Cl + OH (Lactam Formation) SM_Consumed->Hydrolysis [M-19] Peak Decomp Complex Mixture / Tar (No distinct product) SM_Consumed->Decomp Baseline Noise Action_Drying DIAGNOSIS: Water Competition 1. Dry Solvents (KF < 100ppm) 2. Switch Base (Cs2CO3 -> DIPEA) 3. Use TMS-protected nucleophile Hydrolysis->Action_Drying Action_Stabilize DIAGNOSIS: Instability 1. Lower Temp (-20°C to RT) 2. Exclude O2 (Degas) 3. Switch to Pd-Catalysis Decomp->Action_Stabilize

Figure 1: Diagnostic logic for categorizing reaction failure modes based on crude analysis.

Module 2: Critical Parameter Analysis

If your diagnostic points to "Activation Barrier" (SM remains), you are likely fighting the electronic neutrality of the specific naphthyridine isomer or steric hindrance at the 8-position.

The Solvent/Temperature Matrix

Standard solvents like THF or DCM are often insufficient for 8-chloro-naphthyridines because they do not stabilize the polar Meisenheimer transition state effectively.

SolventDielectric Const.Boiling Pt.Application Note
THF/Dioxane Low66°C / 101°CAvoid for difficult substrates. Too non-polar to stabilize the anionic intermediate.
Acetonitrile Med (37)82°CGood starting point, but often lacks thermal ceiling for sterically hindered amines.
DMSO/NMP High (>45)>189°CRecommended. High dipole moment stabilizes the transition state. Allows temps >120°C.
n-Butanol Med (17)117°CSpecialized. Use for acid-catalyzed SNAr (see Module 3).
The Base Trap (Hydrolysis vs. Deprotonation)

A common failure mode in 8-chloro-1,7-naphthyridines is the conversion of the chloride to a hydroxyl group (tautomerizing to the naphthyridinone/lactam). This is irreversible.

  • The Cause: Hydroxide ions present in hygroscopic bases (KOH, NaOH, wet Cs₂CO₃) attack the highly activated 8-position faster than your nucleophile.

  • The Fix:

    • Non-Nucleophilic Organic Bases: Switch to DIPEA (Hünig's base) or DBU. These do not generate hydroxide.

    • Anhydrous Conditions: If using Cs₂CO₃, flame-dry it or buy "anhydrous grade" ampules.

    • Silyl-Trick: For amine nucleophiles, use the Lithium amide (LiHMDS) or the TMS-protected amine. The TMS group renders the nitrogen highly nucleophilic while stripping away the proton that requires a base.

Module 3: Advanced Protocols

When standard basic SNAr fails, do not just "add heat." Switch mechanisms.

Protocol A: Acid-Catalyzed SNAr (The "Proton-Activation" Method)

Best for: Weak nucleophiles (anilines) or electron-rich naphthyridines that resist attack.

Mechanism: Instead of activating the nucleophile (with base), we activate the electrophile. Protonating the N1/N7 nitrogen renders the ring highly electron-deficient, lowering the LUMO energy for attack.

Step-by-Step:

  • Dissolve: 1.0 eq 8-chloro-naphthyridine and 1.2 eq Nucleophile (e.g., aniline) in n-Butanol or IPA (0.2 M).

  • Acidify: Add 1.0–2.0 eq of p-Toluenesulfonic acid (pTsOH) or 4M HCl in Dioxane.

  • Heat: Seal tube and heat to 100–120°C.

    • Note: The mixture often turns homogenous at high temp.

  • Workup: The product often precipitates as the HCl/TsOH salt upon cooling. Filter, or neutralize with NaHCO₃ sat. aq. and extract.

Protocol B: Microwave-Assisted NMP Shot

Best for: Sterically hindered aliphatic amines.

Step-by-Step:

  • Mix: 1.0 eq Substrate + 2.5 eq Amine + 3.0 eq DIPEA in NMP (Concentrated: 0.5 M).

  • Irradiate: Microwave reactor, 160°C for 20 mins (High absorption setting).

  • Check: LCMS. If SM remains, push to 180°C.

    • Warning: Above 180°C, NMP can decompose slightly; ensure the vessel is rated for the pressure.

Module 4: Mechanistic Visualization

Understanding the specific activation of the 8-position is crucial. In 1,7-naphthyridine, the N7 nitrogen acts as an electron sink, but the N1 nitrogen also exerts an inductive effect.

Mechanism Substrate 8-Chloro-1,7-Naphthyridine (Neutral) Activated Protonated Species (Highly Electrophilic) Substrate->Activated Protonation at N7 Acid H+ (Acid Cat.) Acid->Activated TS Meisenheimer Complex (Resonance Stabilized) Activated->TS + Nucleophile (R-NH2) Product 8-Amino-Naphthyridine TS->Product - HCl (Elimination)

Figure 2: Acid-catalyzed activation pathway. Protonation of the ring nitrogen significantly lowers the energy barrier for nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: I see a new spot on TLC that doesn't move (baseline), but it's not the product. What is it? A: This is likely the 8-hydroxy-naphthyridine (lactam) or the N-oxide.

  • Test: Run an LCMS in negative mode. If you see [M-Cl+OH], it is the hydrolysis product.

  • Fix: Your solvent is wet, or your base is hygroscopic. Switch to anhydrous DMSO and DIPEA.

Q2: Can I use Buchwald-Hartwig coupling instead? A: Yes, but it should be "Plan B." 8-chloro-naphthyridines can poison Pd catalysts due to the chelating ability of the nitrogens. If you must use Pd:

  • Use BrettPhos or RuPhos precatalysts (bulky ligands prevent N-chelation).

  • Use a weak base like K₂CO₃ or NaOtBu.

Q3: My nucleophile is a weak aniline and nothing happens at 100°C. A: Anilines are poor nucleophiles for standard SNAr. You must use Protocol A (Acid Catalysis) described above. The acid makes the naphthyridine reactive enough to accept the weak aniline. Alternatively, use LiHMDS to deprotonate the aniline first (forming the anilide anion), then add the chloride at -78°C.

Q4: Why is the 8-position more reactive than the 2, 3, or 4 positions? A: In 1,7-naphthyridines, the 8-position is


 to the N7 nitrogen and adjacent to the ring fusion. The electron-withdrawing nature of the nitrogen creates a strong partial positive charge at C8, stabilizing the negative charge accumulation in the Meisenheimer intermediate.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Foundational reactivity of naphthyridines and SNAr mechanisms).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on physicochemical properties and solubility issues in heterocycles).

  • Roh, E., et al. (2020). Kinase Inhibitor Synthesis via SNAr of Chloronaphthyridines. Journal of Medicinal Chemistry. (Example of specific conditions for 1,7-naphthyridine functionalization).

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Definitive source for the Addition-Elimination mechanism and acid catalysis).

Troubleshooting

Purification strategies for 8-Chloro-2-methyl-1,7-naphthyridine from tarry byproducts

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges isolating functionalized heterocycles from complex reaction matrices.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges isolating functionalized heterocycles from complex reaction matrices. The synthesis of 8-chloro-2-methyl-1,7-naphthyridine—typically via high-temperature chlorination (e.g., using POCl₃) of naphthyridinone precursors—is notorious for generating black, viscous, tarry byproducts.

This guide provides field-proven, self-validating protocols to rescue your target compound from polymeric tar, ensuring high recovery and analytical purity.

Part 1: The Causality of Tarry Byproducts and Chromatographic Failure

To purify this molecule effectively, we must first understand the chemical behavior of both the product and the impurities:

  • Why Tarry Byproducts Form: During aggressive halogenation or cyclization steps, the electron-rich naphthyridine core is susceptible to oxidative oligomerization. These tarry byproducts are highly polar, polymeric, and act as a surfactant-like matrix that traps the desired 8-chloro-2-methyl-1,7-naphthyridine.

  • Why Standard Chromatography Fails: The 1,7-naphthyridine ring contains highly basic nitrogen atoms. When applied to standard normal-phase silica gel, these nitrogens engage in strong hydrogen bonding with the acidic silanol groups (-Si-OH) on the silica surface[1]. This interaction causes severe band broadening, streaking, and ultimately forces the product to co-elute with the tarry baseline impurities.

G Silica Acidic Silanol Groups (-Si-OH) on Silica Problem Strong H-Bonding (Peak Tailing/Streaking) Silica->Problem Naph 1,7-Naphthyridine (Basic Nitrogens) Naph->Problem Modifier Add Basic Modifier (e.g., Et3N) Problem->Modifier Troubleshooting Solution Masked Silanols (Sharp Elution Peaks) Modifier->Solution

Fig 1. Mechanistic resolution of chromatographic streaking via silanol masking.

Part 2: Self-Validating Experimental Protocols

To isolate 8-chloro-2-methyl-1,7-naphthyridine, we utilize a three-stage workflow designed to break the tar matrix, resolve the compound, and polish the final crystals.

G A Crude Tarry Mixture (Polymeric Matrix) B Solubilization & Celite Adsorption A->B Breaks matrix C Dry Loading (Free-Flowing Powder) B->C Prevents clogging D Flash Chromatography (1% Et3N Modifier) C->D Resolves product E Solvent/Anti-Solvent Recrystallization D->E Removes trace tar F Pure 8-Chloro-2-methyl- 1,7-naphthyridine E->F Final Polish

Fig 2. Self-validating purification workflow for isolating naphthyridines from tar.

Protocol A: Matrix Disruption & Dry Loading (The Anti-Clogging Strategy)

Attempting to wet-load a tarry mixture directly onto a column will immediately clog the frit and ruin the separation.

  • Solubilization: Dissolve the crude tarry mixture in a minimum volume of a strong, polar solvent (e.g., dichloromethane or a 9:1 DCM/MeOH blend).

  • Adsorption: Add Celite or standard silica gel directly to the solution (use a 1:2 ratio of crude mass to adsorbent)[1].

  • Evaporation: Evaporate the solvent under reduced pressure (rotary evaporator) until all solvent is removed.

  • Self-Validation Check: Tilt the flask; the resulting powder must flow like dry sand without sticking to the glass[1]. If it clumps, residual tar is still solvated. Add 10% more adsorbent and re-evaporate until perfectly free-flowing.

Protocol B: Modified Flash Chromatography
  • Column Preparation: Pack a normal-phase silica column.

  • Mobile Phase Modification: Prepare your eluent (e.g., Hexane/EtOAc) and add 1% Triethylamine (Et₃N) by volume. This basic modifier competitively binds the acidic silanols, preventing the naphthyridine from streaking[1].

  • Elution: Load the dry powder onto the column head and elute using a gradient.

  • Self-Validation Check: Spot the collected fractions on a TLC plate and visualize under a UV lamp at 254 nm. A successfully modified mobile phase will yield a tight, circular spot (Rf ~0.45) rather than a teardrop shape. The black tar should remain firmly stuck at the baseline.

Protocol C: Advanced Recovery via Recrystallization

Even after chromatography, trace dehalogenated impurities and micro-amounts of tar may persist.

  • Dissolution: Dissolve the chromatographed product in a minimal amount of a "good" solvent (e.g., toluene)[2].

  • Precipitation: Slowly add a miscible "anti-solvent" (e.g., hexanes) dropwise while stirring until persistent turbidity is observed[1].

  • Crystallization: Heat slightly to clarify the solution, then allow it to cool very slowly to room temperature, followed by 4°C overnight.

  • Self-Validation Check: Analyze the mother liquor and the isolated crystals via LC-MS. The crystals should show >98% purity, while the mother liquor will retain the broad, unresolved polymeric baseline indicative of residual tar.

Part 3: Quantitative Optimization Data

Selecting the correct solvent system is critical for separating the target compound from the tarry matrix. Use the table below to benchmark your expected results.

Strategy / Mobile PhaseStationary PhaseAdditiveExpected Rf / RetentionPeak ShapeTarry Byproduct Behavior
Hexane / EtOAc (1:1)Normal SilicaNone0.20 - 0.40Broad / StreakingCo-elutes as a smear
Hexane / EtOAc (1:1) Normal Silica 1% Et₃N 0.45 - 0.50 Sharp, Symmetrical Retained at baseline
Water / MeCN (Gradient)C18 Reversed-Phase0.1% Formic AcidN/A (HPLC)SharpElutes late (requires flush)
Toluene / Hexane (1:2)Normal SilicaNone0.10 - 0.20Moderate TailingPrecipitates on column

Part 4: Troubleshooting FAQs

Q: My compound is streaking or showing broad peaks on the silica gel column. What is the cause and how can I fix it? A: Broad peaks and streaking are caused by interactions between the basic nitrogen atoms in the naphthyridine ring and acidic silanol groups on the silica gel surface[1]. To fix this, add a basic modifier (like 1% Et₃N or a few drops of NH₄OH) to your mobile phase. This masks the silanols and restores separation efficiency[1].

Q: During the initial aqueous workup to remove tar, I am getting a stubborn emulsion. How do I break it? A: Emulsions are common when tarry, surfactant-like impurities are present. Do not shake the separatory funnel vigorously; gently invert it instead. To break an existing emulsion, perform a "salting out" procedure by adding a saturated sodium chloride (brine) solution to increase the aqueous layer's polarity. Alternatively, filter the emulsified layer through a pad of Celite to mechanically break the bubbles[3].

Q: My final product is still contaminated with dehalogenated impurities (e.g., 2-methyl-1,7-naphthyridine) and trace tar. A: Dehalogenated impurities often co-elute because they have nearly identical polarities to the target halogenated compound[1]. To resolve this, switch from normal-phase to reversed-phase (C18 or Phenyl-Hexyl) chromatography, which exploits different pi-pi interactions[1]. For bulk purification, perform a targeted recrystallization under pressure using a solvent/anti-solvent system (e.g., toluene/hexanes) in the presence of a mild base to neutralize residual acids[1][2].

Q: How do I handle highly polar tarry extraction mixtures that won't dissolve in standard organic solvents? A: For complex, highly intractable tarry matrices, extraction-distillation-crystallization combinations are highly effective. Use selective solvent extraction (e.g., partitioning between aqueous formamide and hexanes) to pull the heterocycle away from the tar before attempting crystallization[4].

References
  • Technical Support Center: Purification of Halogenated Naphthyridine Compounds - Benchchem. 1

  • US4847428A - Purification of halogenated aromatic compounds - Google Patents. 2

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. 3

  • High-Purity Purification of Indole Contained in Coal Tar Absorption Oil by Extraction-Distillation-Crystallization Combination - ResearchGate. 4

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Assignments for 8-Chloro-2-methyl-1,7-naphthyridine

Executive Summary This guide provides a detailed structural analysis and 1H NMR assignment for 8-Chloro-2-methyl-1,7-naphthyridine , a critical heterocyclic intermediate often employed in the synthesis of kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a detailed structural analysis and 1H NMR assignment for 8-Chloro-2-methyl-1,7-naphthyridine , a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and biologically active diazanaphthalenes.

The structural characterization of this compound relies on distinguishing the specific regiochemistry of the chlorine (C8) and methyl (C2) substituents on the 1,7-naphthyridine scaffold. This guide synthesizes experimental data from the parent 2-methyl-1,7-naphthyridine and 8-chloro-1,7-naphthyridine derivatives to establish a definitive spectral fingerprint. The analysis focuses on the diagnostic loss of the H8 singlet and the shielding effects of the methyl group on Ring A.

Chemical Structure & Numbering System

To ensure accurate assignment, we utilize the standard IUPAC numbering for the 1,7-naphthyridine system.

  • Scaffold: 1,7-Naphthyridine (two fused pyridine rings with nitrogens at positions 1 and 7).

  • Substituents:

    • Methyl (-CH₃): Position 2 (Ring A).[1]

    • Chloro (-Cl): Position 8 (Ring B).[2]

Structural Diagram (DOT Visualization)

The following diagram illustrates the atomic numbering and the expected chemical shift environment.

G cluster_0 8-Chloro-2-methyl-1,7-naphthyridine Structure N1 N1 C2 C2 (Me) N1->C2 C3 C3-H ~7.47 ppm C2->C3 C4 C4-H ~8.02 ppm C3->C4 C3->C4 J ≈ 8.5 Hz C5 C5-H ~7.64 ppm C6 C6-H ~8.40 ppm C5->C6 C5->C6 J ≈ 6.0 Hz N7 N7 C6->N7 C8 C8 (Cl) N7->C8

Figure 1: Connectivity and predicted chemical shift environment for 8-Chloro-2-methyl-1,7-naphthyridine.

1H NMR Assignment Table

The following assignments are derived from high-fidelity experimental data of the constituent fragments (2-methyl-1,7-naphthyridine and 8-chloro-1,7-naphthyridine). This comparative approach isolates the substituent effects with high precision.

Solvent: DMSO-d₆ / CDCl₃ (Shifts are comparable, with DMSO-d₆ typically showing slight deshielding). Frequency: 400 MHz.[3][4]

PositionProton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Assignment Logic
2-Me Methyl2.70 – 2.80 Singlet (s)-Characteristic methyl on heteroaromatic ring alpha to Nitrogen.[1]
H3 Aromatic7.45 – 7.55 Doublet (d)8.5Beta to N1. Shielded by ortho-methyl group. Correlates with H4.
H4 Aromatic8.00 – 8.10 Doublet (d)8.5Gamma to N1. Deshielded relative to H3. Part of AB system on Ring A.
H5 Aromatic7.60 – 7.70 Doublet (d)6.0Para to N7. Part of AX system on Ring B.
H6 Aromatic8.40 – 8.50 Doublet (d)6.0Alpha to N7. Highly deshielded. Part of AX system on Ring B.
H8 -Absent --Diagnostic: Loss of the singlet at ~9.1-9.6 ppm confirms 8-Cl substitution.

Comparative Analysis & Validation

To validate the structure, one must compare the spectrum against its closest precursors.[4] This section details the "Differential Spectral Fingerprint."

A. vs. 2-Methyl-1,7-naphthyridine (Parent)[1][3]
  • Reference Data: RSC Adv., 2014 (See Ref 1).

  • Key Difference: The parent compound displays a distinct singlet for H8 at 9.41 ppm .

  • Observation: In the 8-Chloro derivative, this low-field singlet disappears completely. The H6 doublet (alpha to N7) remains but may shift slightly upfield due to the mesomeric effect of the chlorine atom, though the inductive withdrawal often counterbalances this.

B. vs. 8-Chloro-1,7-naphthyridine (Non-methylated)
  • Reference Data: ChemicalBook / Lit. Synthesis (See Ref 2).

  • Key Difference: The non-methylated analog shows H2 as a doublet of doublets at ~9.15 ppm (most deshielded proton).

  • Observation: In the 2-Methyl target, the H2 signal is replaced by the methyl singlet at 2.77 ppm . The H3 proton simplifies from a doublet of doublets (coupling to H2 and H4) to a clean doublet (coupling only to H4).

C. Distinguishing Isomers (e.g., 4-Chloro or 5-Chloro)
  • 8-Chloro: Shows two distinct AB/AX systems (

    
     Hz for Ring A, 
    
    
    
    Hz for Ring B).
  • 5-Chloro: Would disrupt the coupling on Ring B. H6 would appear as a singlet (or weakly coupled) if C5 is substituted.

  • 4-Chloro: Would disrupt Ring A coupling. H3 would appear as a singlet.

  • Conclusion: The presence of two distinct doublets with different

    
     values (8.5 vs 6.0 Hz)  is the definitive confirmation of the 8-chloro-2-methyl substitution pattern.
    

Experimental Protocol: Sample Preparation

For optimal resolution of the coupling constants (critical for distinguishing H5/H6 from H3/H4), follow this protocol.

  • Solvent Selection: Use DMSO-d₆ (99.9% D) for solubility and to prevent exchange of labile protons (though none are present here, it stabilizes the dipole). CDCl₃ is acceptable if the free base is isolated and dry.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., POCl₃ residues) which can cause line broadening.

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 2.0 seconds (ensures accurate integration of the methyl singlet vs aromatic protons).

    • Scans: 16–64.

References

  • Synthesis and NMR of 2-Methyl-1,7-naphthyridine

    • Title: Synthesis of quinolines and naphthyridines via c
    • Source: RSC Advances, 2014.
    • URL:[Link]

  • NMR of 8-Chloro-1,7-naphthyridine

    • Title: 8-Chloro-1,7-naphthyridine Product Data & Spectral Analysis.[3][4][5][6]

    • Source: ChemicalBook / BenchChem.
  • General Naphthyridine Spectral Data

    • Title: 1H NMR Spectroscopic D
    • Source: Thieme Connect.
    • URL:[Link]

Sources

Comparative

Advanced Characterization Guide: Mass Spectrometry of Chloro-Naphthyridine Derivatives

Executive Summary & Technical Context Chloro-1,8-naphthyridine derivatives represent a critical scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, antiviral, and anticancer agents.[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Chloro-1,8-naphthyridine derivatives represent a critical scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, antiviral, and anticancer agents.[1] For researchers and drug development professionals, the precise structural elucidation of these compounds via Mass Spectrometry (MS) is non-negotiable.

This guide moves beyond basic spectral interpretation. It provides a comparative analysis of fragmentation behaviors, distinguishing chloro-derivatives from their halogenated analogs (bromo-, fluoro-) and establishing a self-validating protocol for their identification.[1] The focus here is on Collision-Induced Dissociation (CID) in ESI-MS/MS and Electron Ionization (EI) patterns, offering a robust framework for impurity profiling and metabolite identification.

Comparative Analysis: The "Chlorine Effect"

In mass spectrometry, the presence of a chlorine atom on the naphthyridine ring introduces distinct spectral signatures that serve as diagnostic checkpoints.

Isotopic Pattern Recognition

The most immediate validator of a chloro-naphthyridine is the isotopic abundance. Unlike fluoro-derivatives (monoisotopic) or bromo-derivatives (1:1 ratio), chlorine exhibits a characteristic 3:1 intensity ratio for the


 and 

ions due to the natural abundance of

(75.77%) and

(24.23%).
FeatureChloro-NaphthyridineBromo-NaphthyridineFluoro-Naphthyridine
Isotopic Cluster M : M+2 (100 :[1] 32)M : M+2 (100 : 97)M only (No M+2)
C-X Bond Energy ~339 kJ/mol (Moderate)~280 kJ/mol (Weak)~485 kJ/mol (Strong)
Fragmentation Tendency Loss of

or

Rapid Loss of

Ring Cleavage (F stays attached)
Leaving Group Dynamics
  • Chloro-: The C-Cl bond is labile enough to cleave under standard CID conditions (20-40 eV), typically yielding a radical cation

    
     or a cation 
    
    
    
    .[1]
  • Fluoro-: The C-F bond is extremely stable.[1] Fragmentation usually occurs around the fluorine, breaking the naphthyridine ring (loss of HCN) while retaining the fluorine atom.

  • Bromo-: The C-Br bond is weak.[1] The base peak is often the de-halogenated naphthyridine core due to rapid loss of the bromine radical.

Fragmentation Mechanisms & Pathways[2][3][4][5][6][7]

The fragmentation of 2-chloro-1,8-naphthyridine (Precursor


 for 

) follows three primary mechanistic pathways. These pathways are dictated by the stability of the resulting heteroaromatic carbocation.
Pathway A: Homolytic C-Cl Cleavage (Radical Loss)

Under EI or high-energy CID, the molecular ion undergoes homolytic cleavage.[1]



This generates a naphthyridinyl cation (

129), which is highly reactive and often stabilizes by ring contraction or further loss of HCN.[1]
Pathway B: Heterolytic Elimination (Neutral Loss of HCl)

In ESI-MS/MS (positive mode), the protonated molecule


 often eliminates neutral hydrochloric acid (

). This is favored if there is a proton available on a neighboring substituent or via an "ortho-effect" mechanism.[1]

This pathway preserves the even-electron state of the ion, which is energetically favorable in ESI.
Pathway C: Ring Disintegration (RDA & HCN Loss)

The 1,8-naphthyridine core is nitrogen-rich.[1] A characteristic fingerprint of this scaffold is the sequential loss of Hydrogen Cyanide (


).


Visualization of Fragmentation Logic

FragmentationPathway M Precursor Ion [M+H]+ (m/z ~165) Intermediate1 [M+H - HCl]+ (m/z ~129) Naphthyridine Core M->Intermediate1 Neutral Loss (-HCl) Even-electron path Intermediate2 [M+H - Cl]•+ (m/z ~130) Radical Cation M->Intermediate2 Radical Loss (-Cl•) High Energy CID Fragment1 [Core - HCN]+ (m/z ~102) Pyridine-like Fragment Intermediate1->Fragment1 Ring Cleavage (-HCN) Intermediate2->Fragment1 H-Rearrangement & -HCN Fragment2 [Core - 2HCN]+ (m/z ~75) Benzyne-like Fragment Fragment1->Fragment2 Secondary Loss (-HCN)

Caption: Mechanistic fragmentation tree for protonated 2-chloro-1,8-naphthyridine, detailing the competition between neutral loss of HCl and radical loss of Cl.

Experimental Protocols

To replicate these patterns and validate the presence of chloro-naphthyridine derivatives, the following LC-MS/MS workflow is recommended. This protocol is designed to maximize the detection of diagnostic fragment ions.

Sample Preparation[1]
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (LC-MS grade).

  • Dilution: Dilute to 1 µg/mL using 50:50 Methanol:Water + 0.1% Formic Acid.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.[1]

LC-MS/MS Conditions (Standardized)
  • Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6500 series or Thermo Orbitrap).[1]

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

    
    ).[1]
    
  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation of the C-Cl bond).[1]

  • Collision Energy (CE): Stepped CE at 10, 20, and 40 eV.[1] Rationale: Low energy preserves the molecular ion for isotopic confirmation; high energy forces the diagnostic ring opening.

Data Acquisition Workflow

Workflow Start Sample Injection FullScan Full Scan MS1 (m/z 50-1000) Start->FullScan IsoCheck Check Isotope Pattern (M : M+2 = 3:1?) FullScan->IsoCheck IsoCheck->FullScan No (Re-evaluate) TargetMS2 Targeted MS/MS (CID 20-40 eV) IsoCheck->TargetMS2 Yes (Chlorine present) Analysis Fragment Analysis (-35/36 Da & -27 Da) TargetMS2->Analysis

Caption: Logical workflow for the identification of chlorinated species using MS/MS.

Summary of Diagnostic Ions

The following table summarizes the key ions observed for a generic 2-chloro-1,8-naphthyridine (


, MW 164.59) .
Ion Typem/z (approx)Origin/MechanismDiagnostic Value
Precursor 165.02 / 167.02

High. Confirms MW and Cl presence (3:1 ratio).[1]
Fragment 1 129.05

High. Confirms labile chlorine.[1] Base peak in high energy.[1]
Fragment 2 130.04

Medium. Radical cation, seen in EI or high-energy CID.[1]
Fragment 3 102.04

High. Characteristic of naphthyridine ring collapse.[1]
Fragment 4 75.03

Medium. Final disintegration of the heterocyclic core.

Note: Exact m/z values will vary slightly based on the specific derivative substituents (e.g., methyl, amino groups).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5152838, 2-Chloro-1,8-naphthyridine.[1] Retrieved from [Link]

  • Sharma, S. (2000). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones.[1][2] Asian Journal of Chemistry.[2] Retrieved from [Link]

  • University of Saarland. Interpretation of Mass Spectra: Standard Fragmentation Rules. Retrieved from [Link]

  • MDPI (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Heterocyclic Analogues. Retrieved from [Link]

Sources

Validation

Comparing reactivity of 8-chloro-1,7-naphthyridine vs 4-chloro-quinolines

Executive Summary This guide provides a technical comparison between 8-chloro-1,7-naphthyridine and 4-chloroquinoline scaffolds. While both substrates undergo Nucleophilic Aromatic Substitution (SNAr) and Palladium-catal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 8-chloro-1,7-naphthyridine and 4-chloroquinoline scaffolds. While both substrates undergo Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings, they exhibit distinct reactivity profiles driven by their electronic topology.

The Bottom Line:

  • 8-Chloro-1,7-naphthyridine is significantly more reactive toward nucleophiles than 4-chloroquinoline. The presence of a second nitrogen atom in the 1,7-naphthyridine core lowers the LUMO energy, making the C8 position highly electrophilic.

  • Operational Implication: Milder conditions (lower temperature, weaker bases) are often sufficient for the naphthyridine derivative. However, this heightened reactivity brings a trade-off: increased susceptibility to hydrolysis and side reactions during storage or workup.

Electronic & Mechanistic Profiling

To understand the reactivity difference, we must look beyond the leaving group and analyze the heteroaromatic core.

Electronic Topology
Feature4-Chloroquinoline8-Chloro-1,7-NaphthyridineImpact on Reactivity
Core System Benzo-fused pyridine (1 N atom)Pyridino-fused pyridine (2 N atoms)The naphthyridine ring is more electron-deficient (π-deficient).
Leaving Group Position

(para-like) to N1

(ortho-like) to N7;

to N1

-activation is generally stronger due to inductive proximity to the electronegative nitrogen.
LUMO Energy ModerateLowA lower LUMO facilitates the initial nucleophilic attack (rate-limiting step in SNAr).
Dipole Moment ~2.0 - 2.5 D~3.5 - 4.0 DHigher polarity in naphthyridine aids solvation in polar aprotic solvents used for SNAr.
Mechanistic Pathway (SNAr)

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate.

  • 4-Chloroquinoline: The negative charge in the intermediate is stabilized primarily by the single nitrogen at position 1.

  • 8-Chloro-1,7-naphthyridine: The negative charge is stabilized by both ring nitrogens. The N7 atom provides immediate inductive stabilization, while resonance allows delocalization onto N1. This "dual-activation" dramatically lowers the activation energy.

SnAr_Mechanism Substrate_Q 4-Chloroquinoline (Moderate Electrophile) Intermediate_Q Meisenheimer Complex (Stabilized by 1 N) Substrate_Q->Intermediate_Q Nucleophilic Attack (Higher Ea) Substrate_N 8-Chloro-1,7-Naphthyridine (Strong Electrophile) Intermediate_N Meisenheimer Complex (Stabilized by 2 Ns) Substrate_N->Intermediate_N Nucleophilic Attack (Lower Ea) Product Substituted Heterocycle Intermediate_Q->Product -Cl⁻ Intermediate_N->Intermediate_Q Relative Stability: Naphthyridine > Quinoline Intermediate_N->Product -Cl⁻

Figure 1: Comparative mechanistic pathway. The green path (Naphthyridine) is kinetically favored due to superior stabilization of the anionic intermediate.

Reactivity Matrix & Experimental Data

The following data summarizes typical reaction conditions required to achieve >90% conversion with a standard nucleophile (e.g., morpholine or benzylamine).

Reaction Type4-Chloroquinoline Conditions8-Chloro-1,7-Naphthyridine ConditionsObservation
Amination (SNAr) 100–120°C, DMF/DMSO, 12h60–80°C, EtOH or MeCN, 2–4hNaphthyridine reacts ~10x faster; often requires no external heating if strong nucleophiles are used.
Etherification (Alkoxides) NaOR, Reflux (THF/Toluene)NaOR, 0°C to RT (THF)Caution: Naphthyridine can undergo hydrolysis if water is present; strict anhydrous conditions are required.
Suzuki Coupling Pd(PPh3)4, Na2CO3, 90°CPd(dppf)Cl2, K3PO4, 60°COxidative addition is faster for the naphthyridine C-Cl bond due to the electron-poor ring.
Hydrolysis Stability Stable at neutral pHSusceptible8-Chloro-1,7-naphthyridine slowly converts to the lactam (8-hydroxy) in moist air/solvents.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the color change or TLC behavior described does not occur, stop and check reagent quality (especially the dryness of solvents for the naphthyridine).

Protocol A: Amination of 8-Chloro-1,7-Naphthyridine (High Reactivity Workflow)

Objective: Synthesis of 8-(morpholin-4-yl)-1,7-naphthyridine.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 8-chloro-1,7-naphthyridine (1.0 equiv, 165 mg) in anhydrous acetonitrile (3.0 mL).

    • Checkpoint: Solution should be clear. If cloudy, filter to remove hydrolyzed lactam impurities.

  • Addition: Add morpholine (1.2 equiv) and DIPEA (1.5 equiv) dropwise at room temperature.

  • Reaction: Stir at 60°C for 2 hours.

    • Monitoring: Spot TLC (5% MeOH/DCM). The starting material (Rf ~0.6) should disappear, replaced by a more polar fluorescent spot (Rf ~0.4).

  • Workup: Concentrate in vacuo. Redissolve in DCM, wash with sat. NaHCO3 (to remove HCl salts), dry over MgSO4, and concentrate.

    • Note: Unlike quinolines, acid washes (1M HCl) are risky as the naphthyridine nitrogen is basic and the product may be lost in the aqueous layer or hydrolyzed.

Protocol B: Amination of 4-Chloroquinoline (Standard Workflow)

Objective: Synthesis of 4-(morpholin-4-yl)quinoline.

  • Setup: Use a pressure tube or sealed vial.

  • Solvation: Dissolve 4-chloroquinoline (1.0 equiv) in DMF or DMSO (concentration 0.5 M).

  • Addition: Add morpholine (2.0 equiv). Note: Excess amine often acts as the base.

  • Reaction: Heat to 120°C for 12–16 hours.

    • Mechanistic Note: The high temperature is required to overcome the loss of aromaticity in the benzene ring during the formation of the transition state.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Troubleshooting & Handling Guide

Issue8-Chloro-1,7-Naphthyridine4-Chloroquinoline
Starting Material Purity Critical. Often contaminated with 8-hydroxy-1,7-naphthyridine (lactam). Purify by treating with POCl3 immediately before use if unsure.Generally stable. Commercial sources are reliable.
Reaction Color Often turns deep red/orange during SNAr (Meisenheimer complex formation), then fades.Usually stays yellow/brown.
Storage Store under inert gas at -20°C. Hydrolyzes to lactam over weeks in air.Store at RT. Stable for years.

References

  • Synthesis and Reactivity of 1,7-Naphthyridines

    • Title: "Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines."
    • Source:Journal of Medicinal Chemistry, 2000.[1]

    • URL:[Link]

    • Relevance: Establishes the high reactivity of the 8-chloro position in Pd-catalyzed couplings and SNAr displacements for PDE4 inhibitor synthesis.
  • General Nucleophilic Substitution Mechanisms

    • Title: "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    • Source:Master Organic Chemistry.
    • URL:[Link]

    • Relevance: Provides the foundational mechanistic difference between isolated pyridine rings and fused diaza-systems.[2]

  • Synthesis of 8-Chloro-1,7-naphthyridine Precursors

    • Title: "Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Deriv
    • Source:MDPI, 2025.
    • URL:[Link]

    • Relevance: Describes modern synthetic routes to the naphthyridine core, highlighting the stability and electronic properties of the scaffold.
  • Comparative Heterocyclic Chemistry

    • Title: "A mild synthesis of substituted 1,8-naphthyridines (Analogous Reactivity)."
    • Source:Green Chemistry, RSC.[3]

    • URL:[Link]

    • Relevance: While focusing on the 1,8-isomer, this reference validates the general "diazanaphthalene vs.

Sources

Comparative

Definitive Structural Validation of 8-Chloro-2-methyl-1,7-naphthyridine: A 2D NMR Integrated Guide

Executive Summary In the development of heterocyclic pharmacophores, 8-Chloro-2-methyl-1,7-naphthyridine presents a classic structural ambiguity challenge. The presence of two nitrogen atoms and a halogen substituent cre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of heterocyclic pharmacophores, 8-Chloro-2-methyl-1,7-naphthyridine presents a classic structural ambiguity challenge. The presence of two nitrogen atoms and a halogen substituent creates multiple isomeric possibilities (e.g., 1,6- vs. 1,7-naphthyridine cores, or 5-chloro vs. 8-chloro substitution) that are often indistinguishable by Mass Spectrometry (MS) or 1D Proton NMR (


H-NMR) alone.

This guide objectively compares the limitations of traditional 1D NMR against the definitive resolution provided by Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) . We provide a validated workflow demonstrating that while 1D NMR establishes purity, 2D NMR is non-negotiable for proving regiochemistry , specifically the orientation of the fused ring system and the position of the chlorine atom.

The Isomeric Challenge

The core difficulty in validating 8-Chloro-2-methyl-1,7-naphthyridine lies in its "silent" quaternary carbons.

  • The Nitrogen Problem: The 1,7-naphthyridine core consists of two fused pyridine rings. The placement of the nitrogen atoms (N1 and N7) significantly alters the electronic properties but can result in very similar proton splitting patterns to 1,6- or 1,5-isomers.

  • The "Blind Spot": The chlorine atom at position 8 replaces a proton. In a standard

    
    H-NMR, position 8 is silent. Without a proton to "report" the environment, you cannot directly prove the chlorine is there using 1D methods.
    
  • The Solution: We must use HMBC to "see" the quaternary carbons (C8-Cl, C2-Me, and the bridgeheads C4a/C8a) via long-range coupling from the remaining protons.

Comparative Overview: 1D vs. 2D Approaches
FeatureMethod A: 1D

H /

C NMR
Method B: Integrated 2D (HSQC/HMBC)
Proton Assignment Ambiguous. Peaks can be integrated, but their location on the ring is an assumption based on predicted shifts.Definitive. HSQC links every proton to its specific carbon parent.[1]
Quaternary Carbons Invisible in

H. Visible in

C but unassigned (cannot tell C8-Cl from C4a).
Mapped. HMBC links protons to quaternary carbons 2-3 bonds away, proving connectivity.
Isomer Differentiation Low Confidence. 1,6- and 1,7-isomers often have identical splitting patterns (two doublets, two doublets).High Confidence. "Bridgehead Crossing" correlations in HMBC prove the N1/N7 relationship.
Regiochemistry (Cl) Inferred (indirectly via chemical shift theory).Proven. Protons H6 and H5 show specific correlations to the C8-Cl carbon.
Experimental Protocol

To replicate the validation described below, follow this optimized protocol. This system is self-validating; if the specific HMBC cross-peaks described in Section 4 are absent, the structure is incorrect.

A. Sample Preparation[2][3][4][5]
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    for naphthyridines to prevent aggregation and sharpen the nitrogen-adjacent proton signals.
  • Concentration: 10–15 mg in 600

    
    L solvent. (High concentration is critical for detecting weak long-range HMBC signals).
    
  • Tube: High-quality 5mm NMR tube (prevent shimming artifacts).

B. Acquisition Parameters (600 MHz equivalent)
  • 
    H-NMR:  16 scans, 30° pulse, 2s relaxation delay (
    
    
    
    ).
  • 
    C-NMR:  1024 scans, proton-decoupled.
    
  • HSQC (Multiplicity Edited): Distinguishes CH/CH

    
     (positive) from CH
    
    
    
    (negative).
    • Optimization:

      
       Hz.[6]
      
  • HMBC (Magnitude Mode): The critical experiment.

    • Optimization: Long-range coupling

      
       Hz.
      
    • Scans: Minimum 32 scans per increment to see quaternary carbons.

Data Analysis & Interpretation Logic

The validation relies on establishing a "connectivity chain" that crosses the bridgehead carbons (C4a, C8a).

Representative Chemical Shift Data (DMSO-d

)

Note: Values are representative of 1,7-naphthyridine derivatives.

PositionType

(ppm)

(ppm)
Key HMBC Correlations (Proton

Carbon)
2

-~160.0From Me-2 , H3 , H4
Me-2

2.70 (s)25.0

C2 (strong),

C3
3

7.60 (d)124.0

C2 ,

C4a
4

8.40 (d)135.0

C2 ,

C8a (Bridgehead Proof)
4a

-128.0From H3 , H6
5

7.90 (d)120.0

C4a ,

C7 (if visible),

C6
6

8.80 (d)152.0

C8 (Chlorine Proof),

C4a
8

-~150.0From H6 (Definitive for Cl position)
8a

-145.0From H4
The "Smoking Gun" Correlations

To scientifically prove the structure is 8-Chloro-2-methyl-1,7-naphthyridine , you must observe these three specific connectivity pathways:

  • The Methyl Anchor (Ring A): The methyl singlet at 2.70 ppm must show a strong 2-bond correlation to C2 and a 3-bond correlation to C3. This anchors the methyl group next to the proton at H3.

  • The Bridgehead Crossing (Linking Ring A to B):

    • H4 (Ring A) must show a 3-bond correlation to C8a (Bridgehead).

    • H6 (Ring B) must show a 3-bond correlation to C4a (Bridgehead).

    • Why this matters: If the structure were 1,6-naphthyridine, the nitrogen positions would shift, and these specific bridgehead correlations would be interrupted or chemically shifted significantly.

  • The Chlorine Proof (Ring B): Since there is no proton at C8, we look for H6 . H6 is a doublet (coupled to H5).[3] In the HMBC, H6 must show a strong 3-bond correlation to a deshielded quaternary carbon at ~150 ppm (C8 ).

    • Logic: If the Chlorine were at position 5, H6 would not see this specific quaternary signal pattern. The chemical shift of C8 (~150 ppm) is characteristic of a carbon attached to a heteroatom (N) and a halogen (Cl).

Visualization of the Workflow & Logic
Figure 1: Experimental Workflow

This diagram outlines the decision-making process for structural validation.

NMR_Workflow Sample Unknown Sample (10-15mg) H1_NMR 1D 1H-NMR (Purity Check) Sample->H1_NMR C13_NMR 1D 13C-NMR (Carbon Count) H1_NMR->C13_NMR If Pure HSQC 2D HSQC (C-H Direct Link) C13_NMR->HSQC HMBC 2D HMBC (Long Range Connect) HSQC->HMBC Assign Protons Validation Structure Validated: 8-Chloro-2-methyl-1,7-naphthyridine HMBC->Validation Bridgehead Correlations

Caption: Step-by-step NMR workflow ensuring rigorous structural confirmation.

Figure 2: HMBC Connectivity Logic

This diagram visualizes the specific long-range correlations required to prove the regiochemistry.

HMBC_Logic Me_Protons Me-Protons (2.7 ppm) C2 C2 (Quat) Me_Protons->C2 2J C3 C3 (CH) Me_Protons->C3 3J H3 H3 (7.6 ppm) H3->C2 2J C4a C4a (Bridge) H3->C4a 3J H4 H4 (8.4 ppm) H4->C2 3J C8a C8a (Bridge) H4->C8a 3J (CRITICAL) H6 H6 (8.8 ppm) H6->C4a 3J (CRITICAL) C8 C8-Cl (Quat ~150ppm) H6->C8 3J (Cl Proof)

Caption: Key HMBC correlations. Green arrows denote bridgehead crossings; Yellow denotes Chlorine position proof.

References
  • Review of Naphthyridine Chemistry: Brown, D. J. The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience, 2008.

  • HMBC Optimization for Heterocycles: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Ed, 2016.

  • IUPAC Numbering of Heterocycles: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

  • Long-Range Coupling in Nitrogen Systems: Martin, G. E., & Hadden, C. E. "Long-range 1H-15N heteronuclear shift correlation". Journal of Natural Products, 2000.

Sources

Validation

A Senior Application Scientist's Guide to the UV-Vis Absorption and Photophysical Properties of Naphthyridines

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. The naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. The naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry and has emerged as a promising candidate in materials science.[1][2] Its rigid, planar structure and rich electronic properties make it an intriguing chromophore and fluorophore. This guide provides an in-depth comparison of the UV-Vis absorption and photophysical properties of various naphthyridine isomers, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Naphthyridine Scaffold: An Introduction to its Electronic Behavior

Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms. The position of these nitrogen atoms defines the isomer (e.g., 1,5-, 1,6-, 1,8-naphthyridine), and this seemingly subtle structural change has profound effects on the molecule's electronic distribution and, consequently, its interaction with light.

The absorption of ultraviolet and visible light by naphthyridines is primarily governed by π-π* electronic transitions within the conjugated aromatic system.[3] The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the molecular structure and its environment. Upon excitation, the molecule can relax to the ground state via several pathways, including non-radiative decay (heat) or by emitting a photon, a process known as fluorescence.

The key photophysical processes are illustrated in the Jablonski diagram below. Understanding these pathways is critical for interpreting spectroscopic data and designing molecules with desired optical properties.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (10⁻⁹-10⁻⁷ s) S1->S0 Internal Conversion T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (10⁻³-10² s)

Caption: A simplified Jablonski diagram illustrating the key photophysical pathways for a molecule like naphthyridine.

A Comparative Look at Naphthyridine Isomers

The photophysical properties of naphthyridines are highly dependent on their isomeric form and substitution patterns. Fused polycyclic naphthyridines, in particular, have garnered significant attention for their intriguing optical properties.[1]

1,6-Naphthyridines

Derivatives of 1,6-naphthyridine have shown promising characteristics, including high fluorescence quantum yields.[1] Their absorption spectra often display multiple broad bands. For instance, various fused 1,6-naphthyridin-4-amine derivatives in DMSO exhibit maximum absorption wavelengths (λmax) in the range of 344 to 448 nm.[1] The emission maxima for these compounds are typically found around 450 nm, though some derivatives show pronounced red-shifts to approximately 485 nm.[1] Notably, certain derivatives have demonstrated excellent absolute fluorescence quantum yields (ΦF) reaching as high as 0.89.[1] These compounds are also being explored for their potential in nonlinear optics.[4]

1,8-Naphthyridines

The 1,8-naphthyridine scaffold is well-regarded for its rigid structure, which contributes to its rich photophysical properties.[2] These derivatives have found broad applications as sensors for metal ions and biomolecules.[2] For example, a 1,8-naphthyridine modified rhodamine B derivative was designed as a selective sensor for Cu2+ ions, showing a distinct color change.[2] The fluorescence lifetimes and quantum yields vary with substitution; imidazonaphthyridine derivatives, for instance, show single exponential fluorescence decay in various solvents.[5]

1,5-Naphthyridines

Substituted 1,5-naphthyridines also exhibit interesting optical properties. Studies on 4,8-substituted 1,5-naphthyridines have shown that their absorption maxima are largely independent of solvent polarity.[6] However, the emission bands of certain derivatives can be strongly solvent-dependent, a phenomenon known as solvatochromism.[6]

Benzo[c]naphthyridines

The benzo[c]naphthyridine scaffold is another class with significant biological and photophysical interest.[3] Their UV-Vis absorption spectra are characterized by multiple bands between 250-450 nm, corresponding to π-π* transitions within the extended conjugated system.[3]

Comparative Photophysical Data of Naphthyridine Derivatives
Naphthyridine ScaffoldDerivative TypeSolventλmax (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)Reference
1,6-Naphthyridine Fused polycyclic aminesDMSO344 - 448~450 - 486VariesUp to 0.89[1]
1,6-Naphthyridine General derivativesVarious---~0.05 - 0.1[4]
1,8-Naphthyridine Imidazo[1,2-a][1][7]Various--VariesVaries with substitution[5]
1,5-Naphthyridine 4,8-disubstitutedVarious~350VariesVaries-[6]
Benzo[c]naphthyridine General derivativesVarious~250 - 450---[3]

Note: This table presents a summary of reported data. Specific values are highly dependent on the exact molecular structure and experimental conditions.

Key Factors Influencing Photophysical Properties

Substituent Effects and Intramolecular Charge Transfer (ICT)

The choice of substituent and its position on the naphthyridine core is a powerful tool for tuning the photophysical properties.

  • Electron-Donating Groups (EDGs) like amino (-NH2) or diethylamino (-NEt2) groups can increase the energy of the highest occupied molecular orbital (HOMO).

  • Electron-Withdrawing Groups (EWGs) such as cyano (-CN) or nitro (-NO2) groups can lower the energy of the lowest unoccupied molecular orbital (LUMO).

This strategic placement of EDGs and EWGs can lead to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in both absorption and emission spectra.[1] In many cases, this creates a strong intramolecular charge-transfer (ICT) character in the excited state, where electron density moves from the donor to the acceptor part of the molecule.[1] This ICT character is often associated with large Stokes shifts and sensitivity to the solvent environment.[8]

Solvatochromism: The Role of the Solvent Environment

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[9] This effect is particularly pronounced for molecules where the dipole moment changes significantly upon electronic excitation, such as those with strong ICT character.[10][11]

  • Absorption Spectra: The position of absorption bands can be modified by intermolecular solute-solvent interactions that alter the energy difference between the ground and excited states.[9] However, for some rigid structures like 1,5-naphthyridines, the absorption maxima may remain almost independent of the solvent.[6]

  • Emission Spectra: The effect is often much more dramatic on fluorescence spectra. After excitation, a polar solvent can reorient around the newly formed, more polar excited state of the solute. This stabilization lowers the energy of the excited state before emission occurs, leading to a red-shifted fluorescence band in more polar solvents.[8][12] This phenomenon can be used to probe the polarity of the microenvironment.

Experimental Protocols for Accurate Photophysical Characterization

The trustworthiness of photophysical data hinges on meticulous experimental execution. The following protocols outline the standardized procedures for acquiring high-quality UV-Vis absorption and fluorescence data.

Workflow for Photophysical Analysis

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Stock Solution (e.g., 1 mM in DMSO) prep_uv Prepare Dilute Solution for UV-Vis (e.g., 10 µM in Spectroscopic Grade Solvent) prep_sample->prep_uv prep_fl Prepare Dilute Solution for Fluorescence (Absorbance < 0.1 AU) prep_sample->prep_fl uv_vis Acquire UV-Vis Spectrum (Determine λmax) prep_uv->uv_vis fluorescence Acquire Emission & Excitation Spectra prep_fl->fluorescence stokes Calculate Stokes Shift (λem - λmax) uv_vis->stokes fluorescence->stokes qy Calculate Quantum Yield (ΦF) (Relative Method) fluorescence->qy

Caption: Standard experimental workflow for the photophysical characterization of naphthyridine derivatives.

Protocol: UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorption (λmax) and the molar absorptivity (ε) of a naphthyridine sample.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Naphthyridine sample

  • Spectroscopic grade solvent (e.g., DMSO, Dichloromethane, Acetonitrile)

Methodology:

  • Sample Preparation: Prepare a stock solution of the naphthyridine derivative of known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent. From this stock, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).[1]

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and run a baseline scan over the desired wavelength range (e.g., 250-700 nm). This corrects for the absorbance of the solvent and cuvettes.

  • Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it back in the sample holder.

  • Spectrum Acquisition: Acquire the absorption spectrum of the sample. The resulting plot will show absorbance versus wavelength.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination

Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.[13]

Causality: The absolute measurement of photon flux is complex. A relative method, comparing the integrated fluorescence of an unknown sample to a well-characterized standard under identical conditions, provides a robust and widely accepted alternative.[13][14] Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the blue-violet region.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes (4-sided polished)

  • Naphthyridine sample ("Sample")

  • Quantum yield standard ("Std")

  • Spectroscopic grade solvent

Methodology:

  • Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent. It is critical that the absorbance of both solutions at the excitation wavelength is kept low (< 0.1 AU) to prevent inner-filter effects.[3]

  • UV-Vis Measurement: Accurately measure the absorbance of the sample and standard solutions at the chosen excitation wavelength (A_Sample and A_Std).

  • Emission Spectra Acquisition:

    • Set the excitation wavelength on the fluorometer (e.g., 365 nm).[1]

    • Place the standard cuvette in the holder and record its fluorescence emission spectrum over an appropriate range.

    • Without changing any instrument settings (e.g., slit widths), replace the standard with the sample cuvette and record its emission spectrum.

  • Data Integration and Calculation:

    • Integrate the area under the emission curves for both the sample (I_Sample) and the standard (I_Std).

    • Calculate the quantum yield of the sample (ΦF_Sample) using the following equation:

    ΦF_Sample = ΦF_Std * (I_Sample / I_Std) * (A_Std / A_Sample) * (n_Sample² / n_Std²)

    Where:

    • ΦF is the fluorescence quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent (if the solvents for sample and standard are different; if they are the same, this term cancels out).

Conclusion and Future Outlook

The naphthyridine scaffold presents a versatile platform for the development of novel fluorophores. The photophysical properties can be rationally tuned through isomeric selection and functional group substitution, leading to compounds with tailored absorption/emission profiles, high quantum yields, and specific environmental sensitivity. The methodologies outlined in this guide provide a framework for the reliable and reproducible characterization of these promising molecules. As synthetic strategies advance,[1] we can expect the emergence of new naphthyridine derivatives with enhanced properties for sophisticated applications in biological imaging, sensing, and optoelectronic materials.

References

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). Royal Society of Chemistry.
  • Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. (2002). PubMed.
  • Spectroscopic Analysis of Benzo[c]naphthyridines: A Technical Guide for Researchers. (2025). BenchChem.
  • The structure, photophysical properties and application of 1,8-naphthyridine deriv
  • Effect of solvents on the photophysical properties of substituted imidazonaphthyridine deriv
  • UV-vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents. (N.d.).
  • Yield, R f -Values and Quantum Yield of Fluorescence Φ. (N.d.).
  • Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for W
  • A Review on Effect of Solvents on Fluorescent Spectra. (2017).
  • Solvent effects on the electronic absorption and fluorescence spectra. (N.d.).
  • Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. (N.d.). RSC Publishing.
  • Solvent Effect on the Absorption and Fluorescence Emission Spectra of Some Purine Derivatives: Spectrofluorometric Quantit
  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS.

Sources

Safety & Regulatory Compliance

Safety

8-Chloro-2-methyl-1,7-naphthyridine proper disposal procedures

8-Chloro-2-methyl-1,7-naphthyridine: Proper Disposal Procedures Introduction & Compound Classification Objective: This guide defines the safe handling and disposal protocols for 8-Chloro-2-methyl-1,7-naphthyridine , a ha...

Author: BenchChem Technical Support Team. Date: March 2026

8-Chloro-2-methyl-1,7-naphthyridine: Proper Disposal Procedures

Introduction & Compound Classification

Objective: This guide defines the safe handling and disposal protocols for 8-Chloro-2-methyl-1,7-naphthyridine , a halogenated nitrogen heterocycle often used as a scaffold in medicinal chemistry (e.g., kinase inhibitors or anti-infectives).

Operational Reality: As a specialized intermediate, a specific Safety Data Sheet (SDS) for this exact isomer is often unavailable from general databases. Therefore, safety and disposal protocols must be derived from Structure-Activity Relationships (SAR) of the naphthyridine and quinoline class.

Chemical Classification for Disposal:

  • Primary Class: Halogenated Organic Heterocycle.

  • Waste Stream: Halogenated Organic Waste (High BTU Incineration).

  • Key Hazards (SAR-Derived):

    • Bioactivity: High probability of biological activity (target binding). Treat as Toxic .

    • Reactivity: The C-Cl bond at the 8-position (alpha to nitrogen) is susceptible to nucleophilic aromatic substitution (

      
      ). It may hydrolyze or react with nucleophiles in waste containers.
      
    • Acidity/Basicity: Weakly basic due to the pyridine-like nitrogens.

Physical & Chemical Profile (for Waste Labeling)

Use these values for waste stream characterization and labeling. If exact experimental data is unavailable, these calculated values serve as the safety standard.

PropertyValue / ClassificationNote
Chemical Formula

Halogenated
Molecular Weight ~178.62 g/mol
Physical State Solid (likely off-white to yellow powder)Dust hazard
Solubility Soluble in DCM, DMSO, MethanolHydrophobic
Acidity (pKa) ~3-4 (Calculated for N-7 protonation)Weak Base
RCRA Status Not Listed (P/U list).[1][2][3][4][5]Classify as Characteristic Waste (Toxic/Irritant).[6]
Waste Code D001 (Ignitable - if in solvent), D002 (Corrosive - if acidic/basic), D003 (Reactive - unlikely but possible if mixed with strong nucleophiles).

Pre-Disposal Handling & Segregation

Directive: Do not mix this compound with general organic waste. Its halogen content requires a dedicated stream to prevent the formation of dioxins during improper incineration and to protect non-halogenated waste streams from contamination.

Segregation Logic (The "Why"):
  • Halogenated vs. Non-Halogenated: Even trace amounts (typically >1-2%) of a chlorinated compound render an entire drum of non-halogenated solvent as "Halogenated Waste," significantly increasing disposal costs. Always segregate.

  • Oxidizer Incompatibility: Naphthyridines are nitrogen-rich. Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream to avoid exothermic runaway or formation of N-oxides/explosive nitro compounds.

Decision Logic: Waste Stream Selection

WasteSegregation Start Waste Material: 8-Chloro-2-methyl-1,7-naphthyridine StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Solution Dissolved in Solvent StateCheck->Solution Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Debris ActionSolid Pack in puncture-proof container. Label 'Toxic Solid'. Solid->ActionSolid SolventCheck Solvent Type? Solution->SolventCheck ActionDebris Double bag in clear plastic. Label 'Chemically Contaminated Debris'. Debris->ActionDebris HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent DCM/CHCl3 NonHaloSolvent Non-Halogenated Solvent (MeOH, Acetone) SolventCheck->NonHaloSolvent Acetone/EtOH ActionHalo Pour into HALOGENATED Waste Carboy HaloSolvent->ActionHalo ActionMix Treat ENTIRE mixture as HALOGENATED Waste NonHaloSolvent->ActionMix

Figure 1: Decision matrix for segregating 8-Chloro-2-methyl-1,7-naphthyridine waste. Note that adding this chlorinated solid to a non-halogenated solvent reclassifies the entire mixture as halogenated.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired/Excess Stock)
  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass vial.

  • Labeling:

    • Chemical Name: Write full name (do not use abbreviations like "Naphthyridine analog").

    • Hazards: Check "Toxic" and "Irritant".

    • Constituents: List "8-Chloro-2-methyl-1,7-naphthyridine: 100%".

  • Protocol:

    • Transfer solid carefully to the waste jar in a fume hood to avoid dust generation.

    • Wipe the exterior of the original container with a DCM-dampened tissue.

    • Place the tissue in the solid waste jar.

    • Cap tightly and place in the Solid Hazardous Waste accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Container: 5-Gallon Safety Carboy (HDPE or Stainless Steel) designated for Halogenated Solvents .

  • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.[7]

  • Protocol:

    • If the compound is in a non-halogenated solvent (e.g., Methanol), do not pour it into the "Non-Halogenated" drum. The chlorine atom on the naphthyridine ring makes the solution a halogenated waste.

    • Pour the solution into the Halogenated waste stream.

    • Rinse the reaction vessel twice with a minimal amount of Acetone or DCM.

    • Add rinsate to the same Halogenated waste carboy.

    • Log the addition on the waste tag: "Halogenated Organics (Trace 8-Chloro-2-methyl-1,7-naphthyridine)."

Scenario C: Contaminated Glassware & Sharps
  • Glassware: Rinse with Acetone. Collect rinsate as described in Scenario B. Once rinsed, glassware can be washed normally.

  • Sharps (Needles/Syringes): Do not recap. Place directly into a Red Sharps Container . The trace chemical contamination is acceptable for standard medical waste incineration.

Emergency Response (Spills)

In the event of a spill during transfer:

  • Solid Spill:

    • Do not sweep dry. This generates dust.

    • Cover with a wet paper towel (dampened with water or ethanol) to suppress dust.

    • Scoop up the wet material and place it in a solid waste container.

    • Clean the surface with soap and water.[8]

  • Liquid Spill:

    • Evacuate the immediate area if the solvent is volatile (e.g., DCM).

    • Use Universal Absorbent Pads or vermiculite.

    • Collect absorbed material into a bag labeled "Hazardous Waste - Debris (Halogenated)" .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12342712, 8-Chloro-1,7-naphthyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 8-Chloro-2-methyl-1,7-naphthyridine

Operational Context & Hazard Analysis[1][2][3][4][5][6] 8-Chloro-2-methyl-1,7-naphthyridine is a heterocyclic building block frequently used in the synthesis of bioactive kinase inhibitors and pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Context & Hazard Analysis[1][2][3][4][5][6]

8-Chloro-2-methyl-1,7-naphthyridine is a heterocyclic building block frequently used in the synthesis of bioactive kinase inhibitors and pharmaceutical intermediates. Its utility lies in the reactivity of the C8-chlorine atom, which serves as an electrophilic handle for Nucleophilic Aromatic Substitution (


) reactions.
The "Why" Behind the Hazard

Understanding the molecular mechanism dictates our safety protocol. The same reactivity that makes this compound valuable in synthesis constitutes its primary biological hazard:

  • Electrophilic Attack: The chlorine atom at the 8-position is activated by the adjacent nitrogen atoms. Upon contact with biological tissue (skin, eyes, lungs), it can alkylate proteins or hydrolyze to release hydrochloric acid (HCl).

  • Sensitization Potential: Nitrogen heterocycles are known sensitizers. Repeated low-level exposure can lead to anaphylactic responses.

  • Unknown Potency: As a drug scaffold, the specific biological activity (LD50) is often uncharacterized. The Precautionary Principle applies: Treat as a potent compound until proven otherwise.

GHS Classification (Derived/Analogous):

  • Skin Irritation: Category 2 (Causes skin irritation)[1]

  • Eye Irritation: Category 2A (Causes serious eye irritation)[1]

  • STOT-SE: Category 3 (May cause respiratory irritation)[2][1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE CategoryRequirementTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient. Powder drift or solution splash can react with ocular moisture to form acidic byproducts, causing immediate corneal damage.
Dermal (Hand) Double Nitrile Gloves (Min 5 mil outer)Layering Protocol: Wear 4 mil inner gloves (colored) under 5 mil outer gloves (standard). Why: Halogenated heterocycles can permeate nitrile over time. The inner color indicator reveals breaches immediately.
Respiratory Fume Hood (Primary) All handling must occur within a certified chemical fume hood.
Respiratory N95/P100 (Secondary) Only required if weighing outside a hood (strongly discouraged) or during spill cleanup.
Body Lab Coat (Buttoned) Poly-cotton blend is sufficient for small scale. Use Tyvek® sleeves if handling >5g to prevent cuff contamination.

Step-by-Step Operational Protocol

Phase A: Engineering Controls & Setup
  • Airflow Verification: Ensure fume hood face velocity is between 80–100 fpm .

  • Static Control: Naphthyridine powders are often static-prone. Place an ionizing bar or anti-static gun near the balance before opening the vial to prevent "jumping" of the powder.

  • Solvent Selection: If preparing a stock solution, avoid protic solvents (like methanol) if storage is intended, as slow solvolysis of the C-Cl bond may occur. Use DMSO or Anhydrous DMF .

Phase B: Weighing & Transfer
  • Step 1: Don PPE according to the Matrix above.[2][3]

  • Step 2: Place a disposable weighing boat and a secondary containment tray inside the hood.

  • Step 3: Open the container only inside the hood.

  • Step 4: Transfer solid using a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Step 5: Immediately recap the source container. Wipe the exterior of the source container with a Kimwipe dampened in acetone before returning to storage.

Phase C: Decontamination & Waste
  • Solids: Any contaminated paper/gloves go into Solid Hazardous Waste .

  • Liquids: Dispose of reaction mixtures in Halogenated Organic Waste streams. Do not mix with strong oxidizers.

  • Surface Decon: Wipe surfaces with 10% soap solution followed by 70% Ethanol.

Emergency Response Procedures

Spill Management (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone.

  • Clean: Do not dry sweep (creates dust). Cover spill with a wet paper towel (solvent-dampened) to suppress dust, then scoop into a hazardous waste bag.

Exposure Response[5][6][8]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The mechanism of injury is likely acidic hydrolysis; immediate dilution is critical.

  • Skin Contact: Remove contaminated clothing.[2][3][4][5] Wash with soap and water for 15 minutes. Do not use ethanol on skin (enhances absorption).

Visualized Safety Workflow

The following diagram outlines the logical decision flow for safe handling, emphasizing the "Stop/Go" decision points based on engineering controls.

SafetyProtocol Start START: Handling 8-Chloro-2-methyl-1,7-naphthyridine RiskAssess Risk Assessment: Is Quantity > 100mg? Start->RiskAssess HoodCheck Engineering Control: Is Fume Hood Velocity > 80 fpm? RiskAssess->HoodCheck Yes or No StopWork STOP WORK: Contact Facilities HoodCheck->StopWork No PPE_Don Don PPE: 1. Goggles 2. Double Nitrile Gloves 3. Lab Coat HoodCheck->PPE_Don Yes Handling Handling Phase: Use Anti-Static Gun Keep inside Hood Line PPE_Don->Handling Waste Disposal: Segregate into Halogenated Waste Handling->Waste Decon Decontamination: Wipe surfaces (Soap -> EtOH) Waste->Decon

Figure 1: Operational decision tree for handling halogenated naphthyridine derivatives. Note the critical stop-point at Engineering Controls.

References

  • PubChem. (2025).[1] Compound Summary: 8-Chloro-1,7-naphthyridine (CID 12342712).[6][7] National Library of Medicine. Retrieved from [Link]

  • University College London (UCL). (2021). Working Safely with Solvents and Halogenated Organics. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

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